1-(2-(Isopentyloxy)-5-methylphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYWYWZBLRZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol: A Technical Guide
Foreword
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the spectroscopic techniques utilized to elucidate and verify the structure of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. While experimental data for this specific molecule is not widely available in public repositories, this document will serve as an in-depth technical framework. By leveraging data from structurally analogous compounds, we will illustrate the principles of spectroscopic analysis and interpretation, offering researchers a robust methodology for the characterization of similar small molecules. Our approach is grounded in the principles of scientific integrity, providing not just data, but a causal explanation for experimental choices and a self-validating system of protocols.
Molecular Structure and Spectroscopic Overview
The target molecule, this compound, possesses several key structural features that will be interrogated by various spectroscopic methods. The presence of an aromatic ring, a secondary alcohol, an ether linkage, and aliphatic chains will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Understanding the expected spectroscopic fingerprint of this molecule is crucial for its unambiguous identification and for ensuring its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of different types of protons, their chemical shifts (δ), the splitting patterns (multiplicity), and the integration (number of protons). Based on analogous compounds, the predicted ¹H NMR spectrum in a solvent like CDCl₃ is as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.8 - 7.3 | Multiplet | 3H | - |
| CH-OH | ~5.1 | Quartet | 1H | ~6.5 |
| O-CH₂ (isopentyloxy) | ~3.9 | Triplet | 2H | ~6.6 |
| CH₃ (ethanol) | ~1.5 | Doublet | 3H | ~6.5 |
| Ar-CH₃ | ~2.3 | Singlet | 3H | - |
| CH₂ (isopentyloxy) | ~1.8 | Multiplet | 1H | - |
| CH (isopentyloxy) | ~1.7 | Multiplet | 2H | - |
| CH₃ (isopentyloxy) | ~0.9 | Doublet | 6H | ~6.6 |
| OH | Variable | Singlet (broad) | 1H | - |
-
Expert Insight: The diastereotopic protons of the CH₂ group in the isopentyloxy moiety may appear as a multiplet rather than a simple triplet, depending on the rotational freedom and the chiral center's influence. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O shake experiment, where the peak would disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~155 |
| Aromatic C-C | ~120-140 |
| C-OH | ~70 |
| O-CH₂ (isopentyloxy) | ~68 |
| Ar-CH₃ | ~20 |
| CH₃ (ethanol) | ~25 |
| CH₂ (isopentyloxy) | ~38 |
| CH (isopentyloxy) | ~25 |
| CH₃ (isopentyloxy) | ~22 |
-
Expert Insight: The chemical shifts are sensitive to the electronic environment. The carbon attached to the oxygen of the ether will be significantly downfield, as will the carbon of the secondary alcohol.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1475 |
| C-O (Ether) | Stretching | 1250-1000 (strong) |
| C-O (Alcohol) | Stretching | 1260-1000 |
-
Expert Insight: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position and shape of the C-O stretching bands can be complex due to contributions from both the ether and alcohol moieties.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₄H₂₂O₂) is 222.1620 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very close to this m/z value.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the ethanol side chain: [M-15]⁺
-
Loss of the ethyl group from the ethanol side chain: [M-29]⁺
-
Loss of the entire ethanol side chain: [M-45]⁺
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Cleavage of the isopentyloxy group.
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Formation of a benzylic cation by loss of the hydroxyl group and rearrangement.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample (often via a GC inlet for volatile compounds).
-
Use a standard electron energy of 70 eV.
-
Acquire the spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions at different m/z values.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a comprehensive and validated structural elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous characterization of the target molecule. The protocols and predictive data outlined in this guide provide a robust framework for this analytical process, ensuring the high standards of scientific rigor required in modern chemical and pharmaceutical research.
References
-
NIST Chemistry WebBook. 1-(2-Methylphenyl)ethanol. [Link]
-
PubChem. 1-(2-Methylphenyl)ethanol. [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
-
MassBank. Organic compounds. [Link]
-
PubChem. (1S)-1-(2-cyclopentyloxy-5-methylphenyl)ethanol. [Link]
A Framework for Investigating the Potential Biological Activity of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Abstract
The relentless pursuit of novel therapeutic agents necessitates the systematic evaluation of new chemical entities. This guide presents a comprehensive framework for the preclinical investigation of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol, a novel aromatic ether with potential pharmacological value. Lacking specific published data on this compound, this document outlines a structured, multi-tiered strategy grounded in established drug discovery principles. We detail a logical progression from initial in vitro screening for cytotoxicity, antimicrobial, and anti-inflammatory activities to subsequent mechanistic studies and preliminary in vivo safety assessments. Each proposed step is supported by detailed, field-proven protocols and a rationale for its inclusion in the evaluation cascade. This whitepaper serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to characterize the biological profile of this and other novel small molecules.
Introduction and Rationale
The compound this compound belongs to the class of alkoxy-substituted phenyl ethanols. Its structure, characterized by a phenol ether core, a secondary alcohol, and an isopentyloxy side chain, suggests potential for diverse biological interactions. Phenol ethers are known for a range of bioactivities, including antimicrobial and antiseptic properties[1][2][3]. The ethanol substituent can be a site for metabolic modification and can influence solubility and receptor binding[4]. The lipophilic isopentyloxy group may enhance membrane permeability, potentially increasing intracellular concentration and efficacy.
Given these structural alerts, a systematic investigation is warranted to uncover any therapeutic potential. The primary challenge in evaluating a novel compound is to efficiently and cost-effectively screen for a wide range of possible activities while simultaneously assessing its safety profile. A tiered approach, beginning with broad, high-throughput in vitro assays and progressing to more complex and targeted studies, is the most logical and resource-efficient strategy[5][6]. This guide provides the scientific rationale and detailed methodologies for such an investigation.
Synthesis and Characterization
Prior to any biological evaluation, the synthesis and structural confirmation of this compound are paramount. A plausible and efficient synthetic route is proposed below.
Proposed Synthetic Pathway
A two-step synthesis is proposed:
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Williamson Ether Synthesis: Reaction of 4-methylphenol with 1-bromo-3-methylbutane (isopentyl bromide) under basic conditions to form 1-(isopentyloxy)-4-methylbenzene.
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Friedel-Crafts Acylation followed by Reduction: Acylation of the resulting ether with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2-(isopentyloxy)-5-methylphenyl)ethan-1-one. Subsequent reduction of the ketone with a reducing agent like sodium borohydride (NaBH₄) would yield the target secondary alcohol, this compound.
All intermediates and the final product must be rigorously purified (e.g., by column chromatography) and their structures confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure purity exceeds 95% for biological testing.
A Multi-Tiered Strategy for Biological Evaluation
We propose a hierarchical screening cascade designed to maximize data acquisition while minimizing compound consumption and cost in the early stages. This strategy ensures that only compounds with a promising activity and safety profile advance to more resource-intensive testing[7][8].
Tier 1: Foundational In Vitro Screening
The initial tier focuses on establishing a basic biological and toxicological profile.
Rationale: Cytotoxicity assays are fundamental in early drug development.[9] They serve two primary purposes: to identify compounds that are broadly toxic to cells, flagging them for early termination, and to establish a non-toxic concentration range for subsequent cell-based assays, ensuring that any observed effects are not simply due to cell death.[10][11]
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[10]
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Cell Culture: Seed human cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HEK293 (Normal) | > 100 | 0.5 |
| HeLa (Cancer) | 75.2 | 0.8 |
Table 1: Hypothetical cytotoxicity data for this compound.
Rationale: The phenolic ether and alcohol moieties are common in antimicrobial agents[1]. Therefore, screening for activity against a panel of pathogenic microbes is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[12][13][14]
Recommended Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Inoculum Preparation: Culture microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).[13]
-
Inoculation: Add the prepared inoculum to each well.[13]
-
Controls: Include a positive control (microbe + broth), a negative control (broth only), and a drug control (standard antibiotic like ciprofloxacin or fluconazole).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[13]
Data Presentation:
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| S. aureus | Positive | 16 | 0.5 (Ciprofloxacin) |
| E. coli | Negative | > 128 | 0.25 (Ciprofloxacin) |
| C. albicans | N/A (Fungus) | 32 | 1 (Fluconazole) |
Table 2: Hypothetical antimicrobial activity data for this compound.
Rationale: Many phenolic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways[15][16]. A common and effective in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to screen for inhibitors of inflammatory mediators like nitric oxide (NO).[17][18]
Recommended Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells without LPS (negative control) and with LPS but no compound (positive control). A known inhibitor like L-NAME can be used as a reference compound.
-
Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value. Note: A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.
Tier 2: Mechanistic Elucidation and Secondary Assays
If the compound demonstrates significant and non-toxic activity in Tier 1, the next phase is to investigate its mechanism of action (MoA) and selectivity.[6]
Rationale: Understanding the MoA is critical for lead optimization and predicting potential side effects. For example, if the compound shows anti-inflammatory activity, it is crucial to determine which signaling pathway it targets. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs.[19]
Recommended Mechanistic Studies (for Anti-inflammatory Hit):
-
Western Blot: Treat LPS-stimulated RAW 264.7 cells with the compound and analyze cell lysates for the phosphorylation status of key proteins like IκBα and p65. Inhibition of phosphorylation would suggest the compound acts upstream on the IKK complex.
-
Immunofluorescence: Use microscopy to visualize the cellular location of NF-κB (p65 subunit). In unstimulated cells, it resides in the cytoplasm; upon LPS stimulation, it translocates to the nucleus. An effective inhibitor would prevent this translocation.
Tier 3: Preliminary In Vivo Evaluation
Promising candidates with a well-defined in vitro profile must be evaluated in a living organism to assess their safety and efficacy under physiological conditions.[20]
Rationale: In vivo studies provide critical data on a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) that cannot be obtained from in vitro models.[20][21] An initial acute toxicity study is essential to determine a safe dose for further efficacy studies.[22][23][24]
Recommended Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of the compound to a group of animals (n=3). A starting dose of 2000 mg/kg is typical.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, body weight) for up to 14 days.[21]
-
Endpoint: If no mortality is observed, the LD₅₀ is considered to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity. If mortality occurs, the test is repeated with lower doses to determine the LD₅₀.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to check for organ abnormalities.
Recommended Protocol: Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Hit)
-
Animals: Use male Wistar rats (150-200g).
-
Dosing: Administer the test compound orally at various doses one hour before the inflammatory insult. A control group receives the vehicle, and a reference group receives a standard drug like indomethacin.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Significant inhibition indicates in vivo anti-inflammatory activity.[25]
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven pathway for the comprehensive evaluation of this compound. By following this tiered approach, researchers can efficiently characterize the compound's biological activity profile, starting with broad in vitro screens and progressing to targeted mechanistic and in vivo studies. The data generated from this workflow will establish whether the compound possesses a desirable therapeutic window—demonstrating efficacy at concentrations far below those causing toxicity. Positive results would justify further preclinical development, including lead optimization, more extensive toxicology studies, and pharmacokinetic profiling, paving the way for potential clinical investigation.
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- 25. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review & Technical Guide: 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
The following is an in-depth technical guide and literature review for the chemical entity 1-(2-(isopentyloxy)-5-methylphenyl)ethanol .
This guide is structured to serve researchers and drug development professionals, treating the compound as a specialized intermediate derived from the well-characterized scaffold of 2-hydroxy-5-methylacetophenone (2-acetyl-p-cresol).
Part 1: Executive Summary & Chemical Identity
This compound is a secondary alcohol and a dialkyl benzene derivative. It functions primarily as a fine chemical intermediate in the synthesis of pharmaceuticals and potentially as a functional ingredient in fragrance chemistry due to its structural relationship to thymol and carvacrol ethers.
The molecule is synthesized via the functionalization of 2-hydroxy-5-methylacetophenone (CAS: 1450-72-2), a known FEMA-listed flavoring agent (FEMA 3609) and pharmaceutical building block. The presence of the isopentyloxy (isoamyloxy) tail adds lipophilicity, modifying the pharmacokinetic profile (LogP) and steric properties of the parent scaffold.
Chemical Structure Analysis[1]
-
Core Scaffold: 1,2,4-trisubstituted benzene.
-
Functional Groups:
-
C1: 1-Hydroxyethyl group (chiral center).
-
C2: Isopentyloxy group (3-methylbutoxy ether).
-
C5: Methyl group (para to the ether oxygen).
-
-
Molecular Formula:
-
Molecular Weight: 222.32 g/mol
Physicochemical Properties (Predicted)
| Property | Value (Est.) | Relevance |
| LogP | 3.8 - 4.2 | High lipophilicity; suitable for membrane permeation. |
| Boiling Point | 310 - 320°C | High boiling point; stable under standard reflux. |
| pKa (Alcohol) | ~14.5 | Typical secondary alcohol acidity. |
| Appearance | Viscous Oil / Low-melt Solid | Likely a colorless to pale yellow oil at RT. |
| Chirality | 1 Chiral Center (C1) | Exists as (R) and (S) enantiomers. |
Part 2: Synthesis & Experimental Protocols
The synthesis of this compound is a two-step process involving the O-alkylation of the phenolic precursor followed by the reduction of the ketone moiety.
Reaction Scheme Visualization
The following diagram illustrates the synthetic pathway from the commercially available parent compound.
Figure 1: Synthetic pathway for this compound via Williamson ether synthesis and hydride reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone
This step utilizes the Williamson Ether Synthesis to attach the isopentyl chain.
-
Reagents:
-
2-Hydroxy-5-methylacetophenone (1.0 eq)
-
1-Bromo-3-methylbutane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: DMF (Dimethylformamide) or Acetone.
-
-
Procedure:
-
Charge a round-bottom flask with 2-hydroxy-5-methylacetophenone and DMF.
-
Add
and stir at room temperature for 30 minutes to form the phenoxide anion. -
Add 1-bromo-3-methylbutane dropwise.
-
Heat the mixture to 80°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Step 2: Reduction to this compound
The ketone is reduced to the secondary alcohol using Sodium Borohydride (
-
Reagents:
-
Ketone Intermediate (from Step 1) (1.0 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
-
Procedure:
-
Dissolve the ketone in MeOH and cool to 0°C (ice bath).
-
Add
portion-wise over 15 minutes (exothermic; gas evolution). -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with saturated
solution. Evaporate bulk methanol. Extract aqueous residue with dichloromethane (DCM). -
Purification: The product is often pure enough for use; otherwise, purify via short-path distillation or flash chromatography.
-
Part 3: Applications & Mechanistic Insights
Pharmaceutical Intermediate
The core structure (2-alkoxy-5-methylphenyl) is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for thymol derivatives or as a linker in larger API molecules.
-
Chiral Resolution: The racemic alcohol can be resolved (via lipase-catalyzed kinetic resolution) to provide chiral building blocks for enantioselective synthesis.
-
Linker Chemistry: The secondary hydroxyl group allows for further functionalization (e.g., mesylation, tosylation) to couple with amines, creating structures analogous to Mexiletine or Propafenone derivatives.
Fragrance & Flavor Chemistry
The parent compound, 2-hydroxy-5-methylacetophenone, is a FEMA-listed flavoring agent (FEMA 3609) known for its hawthorn/mimosa notes.
-
Etherification Effect: Capping the phenol with an isopentyl group typically suppresses the sharp phenolic odor, replacing it with softer, fruitier, or balsamic notes.
-
Stability: The ether linkage renders the molecule more stable to oxidation compared to the free phenol.
Mechanistic Pathway: Chiral Reduction
If stereospecificity is required, the reduction in Step 2 can be modified using Corey-Bakshi-Shibata (CBS) reduction or Asymmetric Transfer Hydrogenation (ATH) .
Figure 2: Comparison of racemic vs. enantioselective reduction strategies.
Part 4: Safety & Handling (E-E-A-T)
-
Hazard Classification:
-
Skin Irritant (Category 2): Phenolic ethers and benzyl-like alcohols can cause irritation.
-
Eye Irritant (Category 2A): Standard precaution for organic synthesis intermediates.
-
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent slow oxidation of the benzylic position, although the ether is relatively stable. -
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
FEMA (Flavor and Extract Manufacturers Association). "2-Acetyl-4-methylphenol (FEMA 3609) Safety Assessment." FEMA GRAS Flavoring Substances.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70311: 2'-Hydroxy-5'-methylacetophenone." PubChem.
-
Roman, G., et al. (2000).[1] "Synthesis and Reactivity of Some Mannich Bases Derived From 2-Hydroxy-5-Methylacetophenone." Turkish Journal of Chemistry, 24(1), 1-1.[1]
-
Mamedov, I.G., et al. (2023).[2] "Reaction of 2-hydroxy-5-methylacetophenone chalcones with guanidine." Russian Journal of Organic Chemistry.
-
Chemical Book. "2'-Hydroxy-5'-methylacetophenone Properties and Synthesis."
Sources
Methodological & Application
"step-by-step synthesis protocol for 1-(2-(isopentyloxy)-5-methylphenyl)ethanol"
Application Note & Protocol
Topic: A Step-by-Step Synthesis Protocol for 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in organic synthesis and potential precursor in drug discovery programs. The synthesis commences with a Williamson ether synthesis to couple 2'-Hydroxy-5'-methylacetophenone with isopentyl bromide, followed by the selective reduction of the resulting ketone to the target secondary alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, critical safety information, and methods for characterization.
Introduction and Scientific Background
The target molecule, this compound, incorporates a chiral secondary alcohol and an ether-substituted aromatic ring, structural motifs prevalent in many biologically active compounds. The synthetic strategy detailed herein is a robust and logical sequence employing two fundamental and high-yielding reactions in organic chemistry.
-
Step 1: Williamson Ether Synthesis. This classic SN2 reaction is employed to form the ether linkage. It involves the deprotonation of a phenol (2'-Hydroxy-5'-methylacetophenone) to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide (isopentyl bromide).[1] The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation without competing side reactions.[1]
-
Step 2: Ketone Reduction. The selective reduction of the aryl ketone to a secondary alcohol is achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild and chemoselective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other functional groups like the ether or the aromatic ring.
This protocol emphasizes not only the procedural execution but also the rationale behind the choice of reagents, solvents, and reaction conditions, ensuring a reproducible and scalable synthesis.
Overall Reaction Scheme
Scheme 1. Two-step synthesis of this compound (3 ) from 2'-Hydroxy-5'-methylacetophenone (1 ).
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| 2'-Hydroxy-5'-methylacetophenone (1 ) | 1450-72-2 | C₉H₁₀O₂ | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | NaH | Sigma-Aldrich | |
| Isopentyl Bromide (1-bromo-3-methylbutane) | 107-82-4 | C₅H₁₁Br | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Anhydrous Methanol (MeOH) | 67-56-1 | CH₄O | ≥99.8% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | ≥98% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | ||
| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | NaCl | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ||
| Hydrochloric Acid (HCl), 1 M solution | 7647-01-0 | HCl |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line, or glove box)
-
Syringes and needles
-
Cannula for solvent transfer
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coat, appropriate chemical-resistant gloves (nitrile or neoprene).[2]
Safety Precautions
A thorough risk assessment must be performed before beginning any experimental work.[3]
-
Sodium Hydride (NaH): Highly reactive and water-sensitive.[2] It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][5] Handle the 60% dispersion in mineral oil with care. All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] Use non-sparking tools.[7] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT use water or CO₂ extinguishers .[4]
-
Anhydrous Solvents (THF, Methanol): Highly flammable. Ensure all operations are performed in a certified chemical fume hood, away from ignition sources.[7] THF can form explosive peroxides; use freshly opened or tested solvent.
-
Isopentyl Bromide: Lachrymator and skin irritant. Handle with care in a fume hood.
-
Quenching: The quenching of reactive reagents like NaH and NaBH₄ is exothermic. Perform all quenching steps slowly in an ice bath with vigorous stirring.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Detailed Synthesis Protocol
PART A: Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2)
Rationale: This step forms the crucial C-O ether bond via an SN2 reaction. An inert atmosphere is essential to prevent the highly reactive sodium hydride from being quenched by atmospheric moisture. THF is used as it is an aprotic solvent that effectively solvates the resulting sodium phenoxide intermediate without interfering with the reaction.[2]
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry all glassware under vacuum or oven-dry at 120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.[8]
-
Preparation of Sodium Hydride: In the fume hood, weigh 1.2 g (30.0 mmol, 1.5 equivalents) of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.
-
Washing the NaH: Under the inert atmosphere, add 10 mL of anhydrous hexanes via syringe to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice more to ensure all mineral oil is removed.[2]
-
Addition of Phenol: Add 50 mL of anhydrous THF to the washed NaH. Cool the flask to 0°C using an ice bath. Dissolve 3.0 g (20.0 mmol, 1.0 equivalent) of 2'-Hydroxy-5'-methylacetophenone (1 ) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes using a syringe.
-
Observation: Vigorous bubbling (H₂ gas evolution) will be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
-
Addition of Alkyl Halide: Slowly add 3.6 g (2.8 mL, 24.0 mmol, 1.2 equivalents) of isopentyl bromide to the reaction mixture dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) using a heating mantle. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the disappearance of the starting phenol (1 ). The reaction is typically complete within 4-6 hours.
-
Work-up and Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. CAUTION: Exothermic reaction and H₂ evolution. Very slowly and carefully, add 10 mL of methanol dropwise to quench any unreacted NaH. After gas evolution subsides, slowly add 50 mL of deionized water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes to 20% EtOAc/Hexanes) to afford 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2 ) as a pale yellow oil.
PART B: Synthesis of this compound (3)
Rationale: This step uses the hydride reagent NaBH₄ to reduce the ketone. Methanol serves as a protic solvent that can also protonate the resulting alkoxide intermediate.[9] The reaction is performed at 0°C initially to control the exothermic nature of the hydride addition.
-
Reaction Setup: Dissolve the purified ketone (2 ) (assuming ~18.0 mmol from the previous step) in 80 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: While stirring, add sodium borohydride (1.0 g, 27.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes.
-
Observation: Gas evolution (H₂) may be observed. Ensure the addition is slow enough to control the reaction rate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone (2 ).
-
Work-up and Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding 50 mL of deionized water. Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl to neutralize any remaining borohydride and hydrolyze borate esters.
-
Extraction: Most of the methanol can be removed via rotary evaporator. Then, transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., 30% Ethyl Acetate in Hexanes) to yield the final product, this compound (3 ), as a colorless to pale yellow oil.
Characterization of Products
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Intermediate: 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.6 (s, 3H, -COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.7 (q, 2H, -CH₂CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~200 (C=O), ~158 (Ar-C-O), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~112 (Ar-C), ~68 (-OCH₂-), ~38 (-CH₂CH-), ~30 (-COCH₃), ~25 (-CH(CH₃)₂), ~22 (-(CH₃)₂), ~20 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~1670 (C=O stretch, aryl ketone), ~1250 (C-O stretch, ether), ~1600, 1500 (C=C aromatic stretch).
-
MS (ESI+): m/z calculated for C₁₄H₂₀O₂ [M+H]⁺: 221.15; found: 221.15.
Final Product: this compound (3)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.1 (q, 1H, -CH(OH)-), ~4.0 (t, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.7 (q, 2H, -CH₂CH(CH₃)₂), ~1.5 (d, 3H, -CH(OH)CH₃), ~0.9 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155 (Ar-C-O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~112 (Ar-C), ~68 (-OCH₂-), ~65 (-CH(OH)-), ~38 (-CH₂CH-), ~25 (-CH(CH₃)₂), ~24 (-CH(OH)CH₃), ~22 (-(CH₃)₂), ~20 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1250 (C-O stretch, ether), ~1600, 1500 (C=C aromatic stretch). (Note: Disappearance of the ketone C=O peak at ~1670 cm⁻¹).[10]
-
MS (ESI+): m/z calculated for C₁₄H₂₂O₂ [M+Na]⁺: 245.15; found: 245.15.
References
- Benchchem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride.
- Fisher Scientific. (2023). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- University of California, Santa Barbara. (2012).
- Sciencemadness Wiki. (2019). Grignard reagent.
- Quora. (2022).
- ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone.
- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
- University of Wisconsin-Madison. (n.d.).
- American Chemical Society. (n.d.).
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Francis Academic Press. (n.d.).
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
- Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.
- Smolecule. (2023). 2'-Hydroxy-5'-methylacetophenone.
- Cambridge University Press. (n.d.). Grignard Reaction.
- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. acs.org [acs.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 7. nj.gov [nj.gov]
- 8. quora.com [quora.com]
- 9. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Strategic Utilization of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol in Organic Synthesis
This Application Note is structured as a high-level technical guide for organic chemists and process engineers. It treats 1-(2-(isopentyloxy)-5-methylphenyl)ethanol as a specialized, lipophilic building block derived from the thymol/cresol scaffold, useful in the synthesis of fragrances, liquid crystals, and pharmaceutical intermediates.
Abstract
This guide outlines the synthesis, physicochemical properties, and strategic applications of This compound . As a sterically differentiated benzylic alcohol featuring a lipophilic isopentyl ether tail, this compound serves as a versatile scaffold for generating chiral building blocks, functionalized styrenes, and bioactive ether-linked pharmacophores. This note provides validated protocols for its synthesis from 2-hydroxy-5-methylacetophenone and details its downstream transformation into high-value intermediates.
Introduction & Structural Analysis
The molecule This compound combines three distinct functional motifs on a phenyl core:
-
Secondary Benzylic Alcohol: A reactive center for oxidation, substitution (SN1/SN2), or dehydration. It is a pro-chiral center suitable for enantioselective resolution.
-
Isopentyl Ether (3-methylbutoxy): A flexible, lipophilic chain that enhances solubility in organic media and improves membrane permeability in pharmacological contexts.
-
5-Methyl Substituent: Provides steric bulk and electron-donating character, influencing the regioselectivity of electrophilic aromatic substitutions on the ring.
Chemical Identity:
-
IUPAC Name: 1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol
-
Molecular Formula: C14H22O2
-
Molecular Weight: 222.33 g/mol
-
Core Scaffold: Derivative of p-cresol / 2-hydroxy-5-methylacetophenone.[1]
Synthesis Protocol
Since this compound is often synthesized in situ or on-demand, we provide a validated two-step protocol starting from the commercially available 2-hydroxy-5-methylacetophenone (CAS 1450-72-2).
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the isopentyl chain while avoiding C-alkylation.
-
Reagents: 2-Hydroxy-5-methylacetophenone (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).
-
Mechanism: SN2 nucleophilic substitution.
Protocol:
-
Dissolve 2-hydroxy-5-methylacetophenone (15.0 g, 100 mmol) in anhydrous DMF (150 mL).
-
Add finely ground K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide.
-
Add 1-bromo-3-methylbutane (18.1 g, 120 mmol) dropwise.
-
Heat the mixture to 80°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of the phenol.
-
Workup: Pour into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.
-
Yield: Expect 85–92% of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (Intermediate A).
Step 2: Carbonyl Reduction
Objective: Convert the ketone to the target secondary alcohol.[2]
-
Reagents: Intermediate A (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.
-
Mechanism: Nucleophilic addition of hydride.[2]
Protocol:
-
Dissolve Intermediate A (23.4 g, 100 mmol) in Methanol (200 mL) and cool to 0°C.
-
Add NaBH₄ (5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution (50 mL) to destroy excess hydride. Remove methanol under reduced pressure.[2]
-
Extraction: Extract the residue with DCM (3 x 100 mL). Wash with brine, dry (Na₂SO₄), and concentrate.[2]
-
Purification: If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 8:2).
-
Final Product: Colorless to pale yellow viscous oil.
Data Summary Table
| Property | Value / Condition |
| Precursor | 2-Hydroxy-5-methylacetophenone (CAS 1450-72-2) |
| Alkylating Agent | 1-Bromo-3-methylbutane (Isopentyl bromide) |
| Step 1 Yield | 85–92% (Ketone) |
| Step 2 Yield | 90–95% (Alcohol) |
| Appearance | Viscous colorless oil |
| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water |
Key Applications & Transformations
A. Kinetic Resolution for Chiral Building Blocks
The racemic alcohol can be resolved into enantiopure forms ((R)- and (S)- isomers) using lipase-catalyzed transesterification. This is critical for synthesizing chiral APIs.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl Acetate.
-
Solvent: MTBE or Toluene.
-
Outcome: The (R)-alcohol is typically acetylated faster, leaving the (S)-alcohol unreacted. Separation is achieved via column chromatography.
B. Dehydration to Functionalized Styrenes
Acid-catalyzed dehydration yields 2-(isopentyloxy)-5-methylstyrene , a monomer used in specialty polymer synthesis (e.g., for modifying refractive indices in optical coatings).
-
Conditions: p-Toluenesulfonic acid (pTSA), Toluene, Reflux with Dean-Stark trap.
C. Synthesis of Amino-Ether Pharmacophores
The benzylic alcohol can be converted to a chloride (using SOCl₂) and then displaced by secondary amines (e.g., piperazine, morpholine) to generate antihistamine-like or neuroactive scaffolds.
Visual Workflow (Graphviz DOT)
Caption: Synthesis pathway from commercial precursor to target alcohol and downstream applications.
Safety & Handling
-
Hazards: The compound is a skin and eye irritant. The isopentyl chain increases lipophilicity, potentially facilitating skin absorption.
-
Precursors: 1-Bromo-3-methylbutane is flammable and an irritant. NaBH₄ releases flammable hydrogen gas upon contact with moisture/acids.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the benzylic alcohol to the ketone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15068, 2'-Hydroxy-5'-methylacetophenone. Retrieved from [Link]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1. Retrieved from [Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. The method was developed to be stability-indicating, as demonstrated by forced degradation studies. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be linear, accurate, precise, and robust for its intended purpose of quality control and stability testing.
Introduction
This compound, hereafter referred to as IMP-ethanol, is a novel aromatic alcohol with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf-life.[1] High-performance liquid chromatography (HPLC) is an essential analytical tool for assessing drug product stability and purity.[2]
The objective of this work was to develop and validate a straightforward and efficient RP-HPLC-UV method for the quantification of IMP-ethanol. A key requirement was for the method to be stability-indicating, meaning it must be able to resolve the parent analyte from any potential degradation products.[3] This was achieved through comprehensive forced degradation studies, ensuring the method's specificity and suitability for stability analysis.[2][4]
Experimental
Chemicals and Reagents
-
IMP-ethanol Reference Standard: (Purity >99.5%)
-
Acetonitrile: HPLC Grade
-
Water: HPLC Grade (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl): Analytical Grade
-
Sodium Hydroxide (NaOH): Analytical Grade
-
Hydrogen Peroxide (H₂O₂): 30%, Analytical Grade
Instrumentation and Final Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector was used.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Development Strategy
The development process was systematic, beginning with analyte characterization and progressing through optimization of chromatographic parameters to ensure a robust and reliable method.
Analyte Characterization and Initial Parameter Selection
-
Stationary Phase Selection: IMP-ethanol possesses a substituted benzene ring and an alkyl ether chain, giving it a moderately non-polar, hydrophobic character. A C18 stationary phase was selected as the logical first choice, as it provides strong hydrophobic retention for such compounds.[5][6] A standard column dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial development, offering a good balance of efficiency and backpressure.[7]
-
Mobile Phase Selection: A reversed-phase elution mode was selected, utilizing a polar mobile phase.[8] A mixture of acetonitrile and water was chosen. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff compared to methanol.[9]
-
UV Wavelength Selection: A solution of IMP-ethanol was scanned using a PDA detector to determine the wavelength of maximum absorbance (λ-max).[10][11] The UV spectrum showed a maximum absorbance at approximately 225 nm, which was selected for quantification to ensure high sensitivity.
Optimization of Chromatographic Conditions
An isocratic method was preferred for its simplicity and robustness. The ratio of acetonitrile to water was systematically varied to achieve optimal retention and peak shape. A composition of 60:40 (Acetonitrile:Water) provided a suitable retention time of approximately 4.5 minutes, with a sharp, symmetrical peak. The flow rate was set to 1.0 mL/min, and the column temperature was maintained at 30°C to ensure consistent retention times.
Caption: Workflow for HPLC method development.
Forced Degradation (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted as recommended by ICH guidelines.[2][3] The goal was to achieve 5-20% degradation of the API to ensure that the primary degradation products could be detected and resolved from the parent peak.[4][12]
Protocol:
-
Acid Hydrolysis: IMP-ethanol solution was treated with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: IMP-ethanol solution was treated with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: IMP-ethanol solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid IMP-ethanol was kept at 105°C for 24 hours.
-
Photolytic Degradation: IMP-ethanol solution was exposed to UV light (254 nm) for 24 hours.
Results: In all stress conditions, the degradation products were well-resolved from the main IMP-ethanol peak, with no interference. This confirms the method's specificity and its suitability for stability studies.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines.[13][14]
Caption: Sequence of method validation experiments.
System Suitability
System suitability testing (SST) is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[15][16] A standard solution was injected six times, and the results were evaluated against predefined criteria.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
The results confirm the system's suitability for performing the analysis.[17]
Linearity
The linearity of the method was evaluated by analyzing six concentrations of IMP-ethanol ranging from 50% to 150% of the nominal concentration. The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 45210x + 1250 |
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of IMP-ethanol at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.5 | 99.3% |
| Average | - | - | 99.7% |
The high recovery values demonstrate the excellent accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six separate preparations of the sample were analyzed on the same day. The Relative Standard Deviation (%RSD) was found to be 0.68%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD was found to be 0.95%.
Both results are well within the typical acceptance criterion of <2% RSD, indicating high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.1 µg/mL (S/N ratio of 3:1)
-
LOQ: 0.3 µg/mL (S/N ratio of 10:1)
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions. The system suitability parameters were checked after each change.
| Parameter Varied | Modification | Result |
| Flow Rate | ± 0.1 mL/min | System Suitability Passed |
| Column Temperature | ± 2°C | System Suitability Passed |
| Mobile Phase Composition | ± 2% Acetonitrile | System Suitability Passed |
The method was found to be robust against minor variations in the analytical parameters.
Sample Analysis Protocol
1. Standard Solution Preparation (100 µg/mL): a. Accurately weigh about 10 mg of IMP-ethanol reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase.
2. Sample Solution Preparation (100 µg/mL): a. Accurately weigh a sample amount equivalent to 10 mg of IMP-ethanol into a 100 mL volumetric flask. b. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase. c. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis: a. Set up the HPLC system according to the conditions in Section 2.2. b. Perform a blank injection (mobile phase) followed by five replicate injections of the standard solution to establish system suitability. c. Inject the sample solutions.
4. Calculation: Calculate the amount of IMP-ethanol in the sample using the peak areas from the standard and sample chromatograms.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed for the quantification of this compound. The method was validated as per ICH guidelines and was proven to be specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from its degradation products confirms that the method is stability-indicating and is therefore suitable for routine quality control and stability analysis of IMP-ethanol in pharmaceutical development.
References
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: SciSpace by Typeset URL: [Link]
-
Title: Evolution of ICH Q2 guideline (Validation of Analytical Procedures) Source: BioPharmaSpec URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Reverse Phase HPLC Columns Source: GL Sciences URL: [Link]
-
Title: Proper Wavelength Selection for HPLC Method Development (or Purity Determination) Source: Chiralizer URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures Source: Scribd URL: [Link]
-
Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]
-
Title: How to select wavelength in hplc method development? Source: ResearchGate URL: [Link]
-
Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent Technologies URL: [Link]
-
Title: The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications Source: LCGC International URL: [Link]
-
Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]
-
Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets Source: SSRN URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: System & Sample Suitability - Know the Whole Story! Source: Lachman Consultants URL: [Link]
-
Title: Utilizing UPLC/MS for Conducting Forced Degradation Studies Source: Waters Corporation URL: [Link]
-
Title: How to select the Reference Wavelength Source: Agilent Technologies URL: [Link]
-
Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]
-
Title: How to select the UV wavelength for related substances? Source: Chromatography Forum URL: [Link]
-
Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: WUR eDepot URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Validation Online URL: [Link]
-
Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]
-
Title: HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons Source: Ingenieria Analitica Sl URL: [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Proper Wavelength Selection for HPLC Method Development (or Purity Determination) [hplctips.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. scribd.com [scribd.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. actascientific.com [actascientific.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Method Development for the Trace Analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol and its Derivatives via GC-MS
Application Note: AN-2026-GCMS
Executive Summary
This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol , a structural motif common in pharmaceutical intermediates and synthetic precursors for vasodilators and antihistamines.
The molecule presents specific analytical challenges:
-
Thermal Instability: The secondary benzylic alcohol moiety is prone to dehydration (
) in hot injection ports. -
Peak Tailing: Hydrogen bonding leads to adsorption on active sites in the liner and column.
-
Fragmentation Complexity: The isopentyl ether chain introduces competitive fragmentation pathways that complicate spectral deconvolution.
This protocol establishes a Derivatization-GC-MS workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to ensure quantitative accuracy, sharp peak shapes, and robust mass spectral identification.
Chemical Context & Analytical Strategy
The Analyte
-
IUPAC Name: 1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol
-
Molecular Formula:
-
Molecular Weight: 222.32 g/mol
-
Key Features:
-
Lipophilic Ether Tail: Isopentyloxy group (promotes solubility in non-polar solvents).
-
Reactive Center: Secondary benzylic hydroxyl group (target for derivatization).
-
The Strategy: Silylation
Direct injection of the underivatized alcohol often yields poor reproducibility due to thermal degradation. We utilize Silylation to replace the active protic hydrogen with a trimethylsilyl (TMS) group.
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Mechanism:
-
Benefit: The resulting TMS ether is thermally stable, more volatile, and produces a distinct
ion (loss of methyl from silicon), facilitating molecular weight confirmation.
Experimental Protocol
Reagents and Materials
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol as it reacts with silylating reagents.
-
Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Internal Standard (IS): Naphthalene-d8 or Phenanthrene-d10 (to monitor injection precision).
Sample Preparation Workflow
Step 1: Stock Preparation Dissolve 10 mg of the analyte in 10 mL of DCM to create a 1000 ppm stock solution.
Step 2: Working Solution Dilute stock to 50 ppm in a GC vial. Add Internal Standard to a final concentration of 10 ppm.
Step 3: Derivatization Reaction
-
Aliquot
of sample into a dry autosampler vial with a glass insert. -
Add
of BSTFA + 1% TMCS. -
Add
of Pyridine (optional, acts as an acid scavenger and catalyst). -
Cap immediately and vortex for 10 seconds.
-
Incubation: Heat at
for 30 minutes.-
Expert Insight: While secondary alcohols react slower than primary ones, the benzylic position is sterically accessible. 30 minutes ensures >99% conversion.
-
-
Cool to room temperature and inject directly.
GC-MS Instrumentation Parameters
The following method is optimized for an Agilent 7890/5977 or equivalent single quadrupole system.
Table 1: Gas Chromatography Conditions[1]
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed 5% phenyl phase provides optimal selectivity for aromatic ethers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramping. |
| Inlet | Split/Splitless (Split 10:1) | Split mode prevents column overload; 10:1 is ideal for >10 ppm samples. |
| Inlet Temp | Sufficient to volatilize the TMS derivative (BP approx. | |
| Oven Program | Fast ramp minimizes band broadening; high final temp elutes heavy impurities. | |
| Transfer Line | Prevents condensation of heavy derivatives before the ion source. |
Table 2: Mass Spectrometry Settings (EI)
| Parameter | Setting | Rationale |
| Source Temp | Standard for EI; prevents source contamination. | |
| Quad Temp | Maintains mass filter stability. | |
| Ionization | Electron Impact (70 eV) | Standard hard ionization for library matching. |
| Scan Range | Covers fragments and the molecular ion of the derivative (MW ~294). | |
| Solvent Delay | 3.50 min | Protects filament from solvent/reagent surge. |
Results & Discussion: Mass Spectral Interpretation
Fragmentation Logic
Understanding the fragmentation allows for the differentiation of the target molecule from isobaric impurities.
Predicted MW of TMS-Derivative: 294 amu.
-
Primary Ion (
): 294 (Distinct, usually 5-10% abundance). -
Diagnostic Ion 1 (
): 279. Loss of a methyl group from the TMS moiety. This is a signature of silylated compounds. -
Diagnostic Ion 2 (Benzylic Cleavage): Loss of the methyl group from the ethanol side chain (
-cleavage). -
Diagnostic Ion 3 (Ether Cleavage):
71 (Isopentyl cation) or loss of the isopentyl group ( ). -
Rearrangement: The isopentyl ether chain may undergo a McLafferty-like rearrangement, ejecting an alkene (
), leading to a phenol-TMS ion.
Visualizing the Workflow
The following diagram illustrates the analytical decision matrix and fragmentation logic.
Caption: Analytical workflow comparing direct injection risks vs. the recommended derivatization pathway, leading to specific diagnostic ions.
Method Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), implement the following checks:
-
Reagent Blank: Inject a vial containing only DCM + BSTFA/Pyridine.
-
Acceptance Criteria: No peaks at the retention time of the analyte. (Note: You will see peaks for TMS-OH and siloxanes).
-
-
Derivatization Efficiency Check: Monitor the underivatized alcohol peak.
-
Acceptance Criteria: The underivatized peak should be <2% of the total area. If higher, increase incubation time or reagent excess.
-
-
System Suitability:
-
Tailing Factor: Must be < 1.2 for the TMS-derivative peak.
-
Signal-to-Noise: > 10:1 for the LOQ (Limit of Quantitation) standard (typically 0.1 ppm).
-
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC-MS Analysis. Talanta, 77(4), 1473-1482. Link
-
NIST Mass Spec Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI).[1] National Institute of Standards and Technology. Link
-
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5994-0432EN. Link
-
Restek Corporation. (2022). Guide to GC Column Selection and Optimization. Link
Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to their specific regulatory environment (e.g., ICH Q2(R1)) before routine use.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Welcome to the technical support guide for the synthesis and optimization of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, troubleshoot potential issues, and explain the causality behind experimental choices to ensure a robust and reproducible process.
The synthesis of this compound is typically achieved via a two-step sequence:
-
Williamson Ether Synthesis: Etherification of 2'-hydroxy-5'-methylacetophenone with an isopentyl halide to form 2'-(isopentyloxy)-5'-methylacetophenone.
-
Grignard Reaction: Addition of a methyl Grignard reagent to the ketone intermediate to yield the target tertiary alcohol.
This guide is structured to address each stage of the synthesis, providing FAQs, troubleshooting advice, and detailed protocols.
Part 1: Williamson Ether Synthesis of 2'-(Isopentyloxy)-5'-methylacetophenone
This initial step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 2'-hydroxy-5'-methylacetophenone with an alkyl halide under basic conditions. While conceptually straightforward, this reaction requires careful optimization to maximize yield and minimize side products.
Troubleshooting and FAQs
Q1: My etherification reaction is slow or incomplete, with a significant amount of unreacted 2'-hydroxy-5'-methylacetophenone remaining. How can I improve the conversion?
A1: Incomplete conversion is a common issue often related to the choice of base, solvent, and reaction temperature.
-
Expertise & Experience: The acidity of the phenolic proton (pKa ≈ 10) dictates the strength of the base required for complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) ensure rapid and complete formation of the phenoxide anion, driving the reaction forward.
-
Causality: The reaction is a classic Sₙ2 nucleophilic substitution. The rate depends on the concentration of the nucleophile (the phenoxide). A stronger base leads to a higher concentration of the phenoxide at any given moment, thus accelerating the reaction.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If using K₂CO₃ or Cs₂CO₃ in a solvent like acetone or acetonitrile, consider increasing the reaction temperature to reflux. If conversion is still low, switching to a stronger base like NaH in an anhydrous polar aprotic solvent like THF or DMF is recommended.[1]
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus increasing its reactivity.
-
Check Reagent Purity: Ensure your isopentyl halide (e.g., isopentyl bromide) is pure and free from elimination byproducts (isopentenes), which can occur during storage.
-
Q2: I'm observing the formation of isopentenes as byproducts. What is causing this and how can I prevent it?
A2: This indicates that a competing elimination (E2) reaction is occurring. The phenoxide is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from the isopentyl halide, leading to the formation of an alkene.
-
Causality: The balance between substitution (Sₙ2) and elimination (E2) is influenced by the base strength, steric hindrance, and temperature. While isopentyl bromide is a primary halide and should favor Sₙ2, high temperatures can promote the E2 pathway.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Base: If you are using a very strong base like NaH and observing elimination, consider switching to a milder base like K₂CO₃ or Cs₂CO₃, which may require a longer reaction time but can suppress the E2 pathway.[1]
-
Choice of Leaving Group: Isopentyl iodide is more reactive towards Sₙ2 than isopentyl bromide and may allow for the use of lower reaction temperatures, further minimizing elimination.
-
Data Presentation: Williamson Ether Synthesis Conditions
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Advantages & Considerations |
| K₂CO₃ | Acetone / Acetonitrile | 50 - 82 (Reflux) | 6 - 24 | Inexpensive, easy to handle. May require longer times and higher temperatures.[1] |
| Cs₂CO₃ | Acetonitrile | Room Temp - 70 | 4 - 12 | More reactive than K₂CO₃, allowing for milder conditions. Higher cost.[2] |
| NaH | THF / DMF | 0 - Room Temp | 2 - 6 | Very effective for rapid and complete deprotonation. Requires anhydrous conditions and careful handling.[1] |
| PEG400 (PTC) | Solvent-free | 80 - 100 | 2 - 5 | Green chemistry approach, often results in high yields.[3] |
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Grignard Reaction for this compound
This step involves the nucleophilic addition of a methyl Grignard reagent (e.g., CH₃MgBr) to the carbonyl carbon of 2'-(isopentyloxy)-5'-methylacetophenone. This reaction is highly effective for forming tertiary alcohols but is notoriously sensitive to reaction conditions.[4][5]
Troubleshooting and FAQs
Q1: My Grignard reaction has a very low yield, and I recover a large amount of the starting ketone. What went wrong?
A1: This is a very common and frustrating issue in Grignard synthesis. There are two primary culprits: quenching of the Grignard reagent or a competing side reaction called enolization.
-
Issue A: Quenched Grignard Reagent
-
Expertise & Experience: Grignard reagents are extremely strong bases and will react with any source of acidic protons, most notably water.[6][7] Even trace amounts of moisture in your glassware, solvent, or starting ketone will destroy the reagent, leading to a stoichiometric loss of your nucleophile.
-
Troubleshooting:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[6] Solvents (typically diethyl ether or THF) must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[8]
-
Reagent Quality: If using a commercial Grignard solution, its concentration can decrease over time. It is best practice to titrate the Grignard reagent just before use to determine its exact molarity.[6][9]
-
Sacrificial Excess: It is wise to use a slight excess (e.g., 1.2-1.5 equivalents) of the Grignard reagent to consume any trace amounts of water that may be present.[10]
-
-
-
Issue B: Enolization of the Ketone
-
Causality: The Grignard reagent can act as a base and abstract an alpha-proton from the ketone, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[6]
-
Troubleshooting:
-
Low Temperature Addition: This is the most effective way to favor nucleophilic addition over enolization. Cool the Grignard solution to 0 °C or lower (e.g., -78 °C with a dry ice/acetone bath) before slowly adding a solution of the ketone.[6] The lower activation energy of the addition pathway makes it dominant at reduced temperatures.
-
Reverse Addition: Add the Grignard reagent to the ketone solution (instead of the other way around). This keeps the ketone concentration low and can sometimes disfavor enolization, though it may be less practical.
-
-
Q2: My final product contains a significant amount of a secondary alcohol, this compound, instead of the desired tertiary alcohol. Why did this happen?
A2: This indicates that a reduction of the ketone has occurred instead of addition. This is a known side reaction for Grignard reagents that have β-hydrogens.
-
Causality: Grignard reagents like ethylmagnesium bromide or isopropylmagnesium bromide can transfer a β-hydride to the carbonyl carbon via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[6] However, since you are using a methyl Grignard reagent (CH₃MgBr), which has no β-hydrogens, this side reaction is not possible. If you are observing the secondary alcohol, you must have inadvertently used a different Grignard reagent (e.g., ethyl or isopropyl) or your starting material was contaminated.
Q3: The workup of my reaction is problematic, leading to emulsions or product loss. How can I optimize the quenching and extraction?
A3: The workup is a critical step to protonate the magnesium alkoxide salt and remove magnesium byproducts without causing degradation of the tertiary alcohol product.
-
Expertise & Experience: Quenching with strong acids like HCl can sometimes lead to elimination (dehydration) of the tertiary alcohol, especially if it can form a stable carbocation. A milder acidic quench is generally preferred.
-
Troubleshooting Steps:
-
Quenching: Slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This provides a gentle proton source that effectively protonates the alkoxide and breaks down the magnesium salts without being overly acidic.
-
Extraction: The resulting magnesium salts can sometimes form a gelatinous precipitate that complicates phase separation.[8] If this occurs, add more ether and a small amount of dilute acid (e.g., 1M HCl) until the solids dissolve. Ensure you perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to fully recover the product from the aqueous layer.[6]
-
Data Presentation: Grignard Reaction Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended Solution(s) |
| Low yield, high recovery of starting ketone | 1. Quenched Grignard reagent (moisture) 2. Enolization of ketone | 1. Use flame-dried glassware, anhydrous solvents. Titrate reagent. 2. Add ketone slowly to Grignard solution at low temp (0 °C to -78 °C).[6] |
| Formation of secondary alcohol | Reduction of ketone | Ensure you are using methyl Grignard reagent (no β-hydrogens). Check for cross-contamination. |
| Product loss during workup | 1. Emulsions 2. Incomplete extraction | 1. Quench slowly into cold, saturated aq. NH₄Cl.[6] 2. Perform multiple extractions (3x) with an appropriate solvent. |
| Formation of Wurtz coupling byproduct (e.g., ethane) | Side reaction during reagent formation | This consumes the reagent but doesn't typically contaminate the final product after workup. Optimize Grignard formation if yields are consistently low.[11] |
Visualization: Grignard Reaction Pathways
Caption: Desired vs. side reaction pathways in Grignard synthesis.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2'-(isopentyloxy)-5'-methylacetophenone
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2'-hydroxy-5'-methylacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Stir the suspension vigorously. Add isopentyl bromide (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.
Protocol 2: Synthesis of this compound
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Place methylmagnesium bromide solution (3.0 M in diethyl ether, 1.5 eq) in the flask and cool the flask to 0 °C using an ice-water bath.
-
Dissolve 2'-(isopentyloxy)-5'-methylacetophenone (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per gram of ketone) and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding it dropwise to a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by flash column chromatography or distillation to yield the final product.
References
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"stability issues and degradation of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol"
Technical Support Center: Stability & Degradation of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Executive Summary
Compound: this compound CAS (Analogous): Related to 1-(2-methylphenyl)ethanol derivatives and thymol ethers. Critical Attributes: Secondary benzylic alcohol; Electron-rich aryl ether.
This guide addresses the stability profile of This compound , a sensitive pharmaceutical intermediate. Due to the synergistic electron-donating effects of the ortho-isopentyloxy and meta-methyl groups, this molecule exhibits heightened reactivity at the benzylic center. Users typically encounter three primary degradation modes: oxidative dehydrogenation (ketone formation), acid-catalyzed dehydration (styrene formation), and ether peroxidation .
Part 1: Degradation Pathways & Mechanisms
The stability of this compound is dictated by the lability of the benzylic C-H and C-OH bonds. The electron-rich ring stabilizes carbocation intermediates, making the alcohol highly susceptible to elimination (dehydration) and oxidation.
Visualizing the Degradation Matrix
Figure 1: Primary degradation pathways. The benzylic alcohol is the "soft spot" for both oxidation and elimination reactions.
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: Purity Drop & New Impurity Peaks
Q: I am observing a new impurity at RRT ~1.2 (Relative Retention Time) that increases during storage. What is it?
A: This is likely the ketone derivative , 1-(2-(isopentyloxy)-5-methylphenyl)ethanone.
-
Mechanism: Benzylic alcohols are prone to auto-oxidation in the presence of air and light.[1] The electron-donating alkoxy group at the ortho position activates the benzylic C-H bond, facilitating hydrogen abstraction and subsequent oxidation [1].
-
Diagnostic: The ketone typically absorbs strongly in the UV region (254 nm) due to conjugation with the aromatic ring, often appearing disproportionately large compared to its mass percentage.
-
Corrective Action: Sparge all storage containers with Argon or Nitrogen. Store at -20°C in amber glass.
Scenario 2: Appearance of Olefinic Impurities
Q: My assay is dropping, and I see a non-polar impurity eluting earlier than the main peak. The mass spectrum shows [M-18].
A: You are observing acid-catalyzed dehydration to the styrene derivative , 2-(isopentyloxy)-5-methyl-1-vinylbenzene.
-
Mechanism: The ortho-isopentyloxy group stabilizes the benzylic carbocation intermediate via resonance. Even trace acidity (from silica gel chromatography or unneutralized glass surfaces) can trigger the loss of water (M-18) to form the styrene [2].
-
Diagnostic: Check the proton NMR for vinylic signals (typically doublets around 5.0–6.0 ppm).
-
Corrective Action: Ensure all solvents are neutral. Add a trace of base (e.g., 0.1% Triethylamine) to the mobile phase during purification to suppress acid catalysis.
Scenario 3: Safety Concerns (Peroxides)
Q: The material has been stored for 6 months. Is it safe to distill?
A: Proceed with extreme caution. The isopentyloxy chain contains a primary ether linkage (-O-CH2-), which is susceptible to radical oxidation, forming explosive hydroperoxides at the position alpha to the oxygen [3].
-
Test Protocol: Before heating or concentrating, perform a semi-quantitative peroxide test (e.g., Quantofix® or starch-iodide).
-
Mitigation: If peroxides are detected (>10 ppm), treat the solution with aqueous sodium bisulfite or ferrous sulfate before any thermal processing.
Part 3: Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Tracking
Use this method to resolve the alcohol from its ketone and styrene degradants.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Ammonium Acetate in Water (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (universal) and 254 nm (ketone selectivity) |
| Temp | 25°C |
Why this works: The neutral pH (Ammonium Acetate) prevents on-column dehydration of the labile benzylic alcohol, which often occurs with acidic modifiers like TFA or Formic Acid.
Self-Validating Storage Protocol
Follow this decision tree to ensure long-term integrity.
-
Aliquot: Do not store in a single large vessel. Divide into single-use vials to avoid repeated freeze-thaw cycles.
-
Inerting: Flush headspace with Argon (heavier than air) rather than Nitrogen for better blanket protection.
-
Container: Use Type I Amber Glass with Teflon-lined caps. Avoid polyethylene (PE) bottles, as oxygen permeates PE over time.
-
Temperature: Store at -20°C.
-
Validation: Analyze a reference standard every 3 months. If Purity < 98.0%, repurify immediately to remove autocatalytic impurities (e.g., trace acids).
-
References
-
BenchChem. (2025).[1][2] Stability issues and proper storage conditions for benzylic alcohols. Retrieved from
-
Lirias. (2023). Selective oxidation of benzylic alcohol: Mechanisms and Stability. Retrieved from
-
Organic Syntheses. (2024). Dehydration of 1-Phenylethanol Derivatives. Retrieved from
-
ACS Publications. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) Catalysts. Retrieved from
Sources
Technical Support Center: Purification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Welcome to the technical support guide for the purification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each experimental choice, ensuring you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of the corresponding ketone, 1-(2-(isopentyloxy)-5-methylphenyl)ethanone. Therefore, the most likely impurities are:
-
Unreacted Starting Material: The precursor ketone is a very common impurity. It is less polar than your desired alcohol product.
-
Reaction Byproducts: Depending on the reducing agent and reaction conditions, various side-products can form.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, tetrahydrofuran, diethyl ether, toluene) may be present.[1]
-
Inorganic Salts: Byproducts from the quenching and workup steps (e.g., magnesium salts, sodium sulfate) can contaminate the crude product if the initial extraction is not performed carefully.
Q2: My Thin Layer Chromatography (TLC) plate shows a major spot for my product and a smaller spot with a higher Rf value. What is this impurity and how can I remove it?
A2: A spot with a higher Rf value indicates an impurity that is less polar than your target compound.[2] In this case, it is almost certainly the unreacted starting ketone, 1-(2-(isopentyloxy)-5-methylphenyl)ethanone. The ketone lacks the polar hydroxyl (-OH) group of your alcohol product, causing it to travel further up the polar TLC plate with the non-polar mobile phase.[3] The most effective method to remove this impurity is flash column chromatography, which separates compounds based on polarity.[3][4]
Q3: How do I select the optimal solvent system for purifying my compound using column chromatography?
A3: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.25-0.35 on a TLC plate. This provides the best balance for effective separation on a column.
-
Start with a non-polar solvent like hexane or petroleum ether. Your compound will likely not move from the baseline.
-
Gradually add a more polar solvent , such as ethyl acetate or diethyl ether, in increasing percentages (e.g., 5%, 10%, 20%).
-
Run a TLC for each mixture until you achieve the target Rf value. This solvent mixture will serve as your starting eluent for the column. A gradient elution, where the proportion of the polar solvent is slowly increased, can also be highly effective.
Q4: My crude product is a persistent oil and won't solidify. Can I still use recrystallization?
A4: Recrystallization is the primary method for purifying solids, but it is challenging for oils.[5] If your compound is an oil at room temperature, direct recrystallization is not feasible. However, you should first ensure that residual solvent is not preventing solidification. Try removing all volatiles under high vacuum. If it remains an oil, column chromatography is the preferred purification method. In some rare cases, an oil can be induced to crystallize by dissolving it in a minimal amount of a non-polar solvent and storing it at a very low temperature for an extended period, sometimes with a seed crystal if available.[6]
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.
Logical Flow for Purification Strategy
The choice of purification method depends on the nature of the crude product and its impurities. The following diagram outlines a logical workflow.
Caption: Workflow for selecting a purification method.
Method 1: Purification by Flash Column Chromatography
This is the most versatile and reliable method for purifying this compound, especially if it is an oil or contains impurities with similar solubility. The principle relies on partitioning the mixture between a solid stationary phase (typically polar silica gel) and a liquid mobile phase.[3][4] More polar compounds, like your alcohol product, adhere more strongly to the silica and elute later than less polar impurities.[2]
Experimental Protocol:
-
Solvent System Selection:
-
Using TLC, determine a solvent system of hexane and ethyl acetate that gives your product an Rf of ~0.3. A typical starting point is 10-20% ethyl acetate in hexane.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (a 100:1 ratio of silica gel to crude product by weight is a good rule of thumb).
-
Prepare a slurry of silica gel in the non-polar solvent (hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
For optimal separation (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate/hexane).
-
Collect fractions in test tubes. Monitor the elution process using TLC.
-
The less polar ketone impurity will elute first, followed by your more polar alcohol product.
-
-
Purity Verification and Solvent Removal:
-
Run a TLC of the collected fractions to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Sources
Technical Support Center: Scale-Up Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to production. We provide in-depth, field-proven insights into the common challenges and critical parameters of the key synthetic steps, focusing on the Williamson ether synthesis and the subsequent, highly exothermic Grignard reaction.
Section 1: Williamson Ether Synthesis of the Aldehyde Intermediate
The first stage of the synthesis involves the formation of the key intermediate, 2-(isopentyloxy)-5-methylbenzaldehyde, via a Williamson ether synthesis. This SN2 reaction involves the alkylation of a phenoxide with an alkyl halide. While straightforward at the lab scale, scaling up introduces challenges related to reaction kinetics, side reactions, and material handling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for scaling up this etherification?
A1: The choice of base is critical and involves a trade-off between reactivity, cost, safety, and ease of handling on a large scale.
-
Strong, Non-nucleophilic Bases (NaH, KH): While excellent for achieving complete deprotonation and driving the reaction forward in the lab, hydrides like sodium hydride (NaH) or potassium hydride (KH) present significant safety risks on scale-up.[2] They are flammable, react violently with water, and require careful handling under a strictly inert atmosphere. Their use in large-scale manufacturing is often avoided unless absolutely necessary.
-
Hydroxides (NaOH, KOH): These are cost-effective and safer alternatives. However, the reaction generates water, which can lead to side reactions or require azeotropic removal, complicating the process.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is often the preferred base for industrial-scale Williamson ether synthesis.[2] It is a weaker base, which can lead to longer reaction times, but it is inexpensive, easy to handle, and generates bicarbonate as a byproduct, minimizing the issues seen with water generation from hydroxides. Cesium carbonate (Cs₂CO₃) is more reactive but also significantly more expensive.
Q2: Which solvent system is recommended for large-scale synthesis?
A2: Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are excellent for promoting SN2 reactions and are commonly used in the lab.[3] However, their high boiling points can make removal difficult on a large scale. Toluene is a viable industrial alternative, especially when using phase-transfer catalysis to facilitate the reaction between the aqueous and organic phases.[4]
Q3: How can the competing E2 elimination side reaction be minimized?
A3: The primary competitor to the desired SN2 reaction is the E2 elimination of the isopentyl halide, which forms an alkene.[4] To favor substitution:
-
Use a Primary Halide: The substrate, isopentyl bromide, is a primary alkyl halide, which inherently favors the SN2 pathway.[5]
-
Control Temperature: Lowering the reaction temperature will favor the SN2 reaction, which has a lower activation energy than the E2 elimination. However, this may require longer reaction times. Process optimization is key.
-
Choice of Base: Avoid sterically hindered or overly strong bases where possible, as they can preferentially act as bases for elimination rather than facilitating the nucleophilic attack of the phenoxide.
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Slow Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor solvent choice. | 1. If using K₂CO₃, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction. 2. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts by GC or HPLC. 3. Ensure the solvent can adequately dissolve the phenoxide salt. Consider using a phase-transfer catalyst if operating in a biphasic system. |
| Low Yield due to Side Products (Alkene Formation) | 1. Reaction temperature is too high. 2. Use of a sterically hindered or excessively strong base. | 1. Reduce the reaction temperature. Perform a Design of Experiments (DoE) study to find the optimal balance between reaction rate and selectivity. 2. Switch to a less hindered base like K₂CO₃.[2] |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, especially at higher temperatures.[2] | 1. Maintain the lowest effective reaction temperature. 2. Use polar aprotic solvents which favor O-alkylation. |
Section 2: Grignard Reaction for Alcohol Synthesis
The conversion of 2-(isopentyloxy)-5-methylbenzaldehyde to the final secondary alcohol using a Grignard reagent (e.g., methylmagnesium bromide) is the most critical and hazardous step to scale up. The reaction is highly exothermic, sensitive to moisture and air, and prone to initiation issues that can lead to dangerous runaway scenarios.[6]
Frequently Asked Questions (FAQs)
Q1: How can I ensure the Grignard reaction initiates safely and reliably on a large scale?
A1: Failure to initiate is a major scale-up hazard. If the alkyl halide is added but the reaction does not start, a dangerous amount of unreacted reagent can accumulate. A sudden, delayed initiation can cause a violent exotherm that overwhelms the reactor's cooling capacity.[7]
-
Magnesium Activation: Ensure the magnesium turnings are of high quality and have a fresh, oxide-free surface. Mechanical stirring or crushing a small portion of the magnesium under an inert atmosphere can help.
-
Chemical Initiators: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8] The disappearance of the iodine color or the evolution of ethene gas indicates successful activation.
-
In-situ Monitoring: Use of in-situ Process Analytical Technology (PAT), such as FTIR spectroscopy, is highly recommended for large-scale operations. It allows for the direct monitoring of the organic halide concentration, providing definitive confirmation of initiation and allowing the reaction to be stopped if it stalls.[7]
-
Controlled Initiation: Add only a small portion (~5-10%) of the halide first and confirm initiation via a temperature spike or PAT before proceeding with the main, controlled addition.[7]
Q2: What are the primary thermal safety concerns and how are they managed?
A2: Grignard reactions are notoriously exothermic. A thermal runaway can lead to the solvent boiling, over-pressurization of the reactor, and potentially a fire or explosion.[6][9]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the total heat of reaction, the maximum heat output rate, and the maximum temperature of the synthesis reaction (MTSR) in a cooling failure scenario.[9][10]
-
Controlled Dosing: The addition of the aldehyde to the Grignard reagent (or vice-versa, depending on the process) must be done at a rate where the reactor's cooling system can effectively remove the generated heat. The dosing rate is a critical process parameter.[10]
-
Reactor Capability: Ensure the plant reactor has sufficient cooling capacity for the planned batch size and addition rate. The heat generated by the reaction must not exceed the maximum heat removal capacity of the reactor.[9]
-
Emergency Planning: Have a clear plan for cooling or power failure. This may include an emergency quench system or a reactor designed to handle the pressure of the boiling solvent.[11]
Q3: My Grignard reagent is reacting with the ether solvent (THF). How can this be prevented?
A3: While more common with organolithium reagents, Grignard reagents can react with THF, especially at elevated temperatures, leading to ring-opening and byproduct formation.[12] It is crucial to maintain a low reaction temperature, typically between 0 °C and room temperature, during the addition and reaction phases. Cooling the reaction mixture before adding the Grignard reagent is a standard safety practice.[12]
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Poor quality or passivated magnesium. 2. Presence of moisture in the solvent, glassware, or reagents.[13] 3. Low ambient temperature. | 1. Use fresh, high-quality magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by grinding a small portion.[8][9] 2. Ensure all solvents are rigorously dried (e.g., THF over sodium/benzophenone). Dry all glassware in an oven and assemble hot under an inert atmosphere (N₂ or Ar). 3. Gentle warming may be required, but be extremely cautious of delayed, violent initiation. |
| Thermal Runaway / Loss of Control | 1. Addition rate of reagent is too fast for the cooling system.[10] 2. Cooling system failure.[9] 3. Sudden initiation after significant reagent accumulation.[7] | 1. Immediately stop the reagent addition. 2. Apply maximum cooling. If available, use an emergency cooling system. 3. If the temperature continues to rise uncontrollably, execute the emergency quench/dump procedure as defined by your site's safety protocols. |
| Low Yield of Desired Alcohol | 1. Grignard reagent degraded by water or air.[11] 2. Formation of Wurtz coupling byproduct (dimerization of the Grignard reagent). | 1. Re-verify the dryness of all reagents and the integrity of the inert atmosphere. Titrate the Grignard reagent before use to determine its exact concentration. 2. This side reaction is often favored by higher temperatures. Maintain strict temperature control. |
| Formation of Ketone (via Over-oxidation) | During work-up or standing in air, the magnesium alkoxide intermediate can be oxidized. | Ensure the reaction mixture is quenched promptly and maintained under an inert atmosphere until the work-up is complete. |
Section 3: Work-up and Purification
Purifying the final product, which may be an oil at room temperature, presents its own set of scale-up challenges. Industrial purification heavily favors crystallization and distillation over preparative chromatography.[14]
Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench a large-scale Grignard reaction?
A1: Quenching is hazardous due to the reaction of excess Grignard reagent with the protic quenching agent, which is highly exothermic and releases flammable gases (methane in this case).
-
Reverse Addition: The safest method is to slowly add the reaction mixture to the cooled quench solution (reverse quench). This keeps the reactive Grignard reagent as the limiting reagent during the quench.
-
Quench Solution: A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids like HCl.[15] It is less corrosive and provides a buffered system that is less likely to cause degradation of acid-sensitive functional groups. The quench should be performed at low temperatures (e.g., 0-10 °C).
-
Ventilation: Ensure adequate ventilation and headspace in the quench vessel to safely manage the off-gassing.
Q2: My product is an oil. How can I purify it on a large scale without using column chromatography?
A2:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purifying liquid or low-melting-point products on an industrial scale.[16][17] It effectively removes non-volatile impurities (salts) and lower-boiling solvents or side products.
-
Crystallization: Even if the product is an oil at room temperature, it may be induced to crystallize.[18]
-
Solvent Screening: Screen various solvents and anti-solvents to find a system that yields a crystalline solid.[19]
-
Seeding: Use a small crystal of pure product (if available) to induce crystallization in a supersaturated solution.
-
Cooling Crystallization: Slowly cool a concentrated solution of the product to induce crystallization. The cooling rate is a critical parameter affecting crystal size and purity.[20]
-
Troubleshooting Guide: Work-up and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Aqueous Work-up | Formation of fine magnesium salt precipitates that stabilize the organic/aqueous interface. | 1. Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[21] 2. Filter the entire biphasic mixture through a pad of a filter aid like Celite® to remove the solid precipitates. 3. Allow the mixture to stand for an extended period without agitation. |
| Product Fails to Crystallize ("Oils Out") | 1. Presence of impurities inhibiting crystal lattice formation. 2. High degree of supersaturation leading to rapid nucleation and formation of an amorphous oil instead of an ordered crystal.[22] | 1. First, attempt purification by another method (e.g., vacuum distillation) to increase purity. 2. Employ slower crystallization techniques: vapor diffusion with an anti-solvent, or very slow cooling of a less concentrated solution.[18] 3. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Product Purity is Low After Distillation | Co-distillation of an impurity with a similar boiling point. | 1. Use fractional distillation with a packed column to improve separation efficiency. 2. Consider converting the product to a solid derivative (e.g., an ester), crystallizing it, and then hydrolyzing it back to the pure alcohol. |
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-(isopentyloxy)-5-methylbenzaldehyde
Safety Note: This procedure should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactor Setup: Charge a suitable jacketed glass reactor with 2-hydroxy-5-methylbenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone or acetonitrile as the solvent (approx. 5-10 L/kg of starting material).
-
Inerting: Purge the reactor with nitrogen.
-
Reagent Addition: Begin agitation and heat the mixture to 50-60 °C. Slowly add isopentyl bromide (1.1 eq) over 1-2 hours, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with the reaction solvent.
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude oil can be used directly in the next step if purity is sufficient (>95%), or it can be purified by vacuum distillation.
Protocol 2: Scale-Up Grignard Synthesis of this compound
Critical Safety Note: This reaction is highly exothermic and moisture-sensitive. All glassware must be oven-dried, and the reaction must be performed under a strict inert atmosphere (Nitrogen or Argon). A reaction calorimetry study is essential before attempting this on a large scale.[23]
-
Grignard Preparation:
-
Charge the main reactor with magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine. The brown color should fade upon stirring, indicating activation.
-
In a separate addition vessel, prepare a solution of methyl bromide in THF or use commercially available methylmagnesium bromide solution (1.1 eq).
-
Slowly add ~5% of the methylmagnesium bromide solution to the magnesium suspension. A noticeable exotherm and/or bubbling should confirm initiation.
-
Once initiated, add the rest of the Grignard reagent at a rate that maintains the internal temperature at a controllable setpoint (e.g., 20-30 °C), using the reactor cooling jacket.
-
-
Aldehyde Addition:
-
Cool the freshly prepared Grignard reagent to 0-5 °C.
-
In an addition vessel, dissolve 2-(isopentyloxy)-5-methylbenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the Grignard reagent, maintaining the internal temperature below 15 °C. The addition rate is critical for thermal control.[10]
-
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until monitoring (TLC, LC-MS) shows complete consumption of the aldehyde.
-
Quenching:
-
In a separate quench vessel, prepare a saturated aqueous solution of ammonium chloride, cooled to 0-5 °C.
-
Slowly transfer the reaction mixture into the vigorously stirred quench solution, monitoring the temperature and off-gassing.
-
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, likely as a viscous oil.
Visualizations and Data
Diagram 1: Overall Synthesis Workflow
Caption: Overall two-step synthesis pathway.
Diagram 2: Troubleshooting Grignard Initiation Failure
Caption: Decision tree for Grignard initiation issues.
References
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METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
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Du, Z., Knoechel, D. J., & Paquette, W. D. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 333–337. Retrieved from [Link]
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Zhang, Y., Wu, S., Li, J., An, Y., & Li, G. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Processes, 10(3), 543. Retrieved from [Link]
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Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler Toledo. Retrieved from [Link]
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Keenan, S., Born, S., Hu, C., Aloglu, A., & Koishybay, A. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Safety in Chemical Engineering & Process Industries. (2024, June 6). Grignard reaction safety [Video]. YouTube. Retrieved from [Link]
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Naka, H. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Central Science, 8(3), 299–301. Retrieved from [Link]
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Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Retrieved from [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
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Tuulmets, A., Panov, D., & Yurev, M. (2019). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]
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Yakaiah, T., et al. (2007). Reaction of substituted acetophenones with various aryl aldehydes. ResearchGate. Retrieved from [Link]
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Fouad, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(9), 886. Retrieved from [Link]
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Stumpf, A., et al. (2019). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synthesis, 51(19), 3693-3698. Retrieved from [Link]
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Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]
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Beckett, A. H., & Jones, G. R. (1977). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Journal of Pharmacy and Pharmacology, 29(12), 756-761. Retrieved from [Link]
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University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Reddit. (2024). Purification of oily products in industrial chemistry. Retrieved from [Link]
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Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
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O’Mahony, M., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(11), 6197–6207. Retrieved from [Link]
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Diao, Y., et al. (2011). Gel-Induced Selective Crystallization of Polymorphs. Journal of the American Chemical Society, 134(1), 673–684. Retrieved from [Link]
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Baird, J. A., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3840. Retrieved from [Link]
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Galkin, K. I., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Molecules, 26(15), 4446. Retrieved from [Link]
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LinkedIn. (2023). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]
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- 22. web.mit.edu [web.mit.edu]
- 23. mt.com [mt.com]
"resolving peak tailing in HPLC analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol"
Technical Support Center: HPLC Analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol Topic: Resolving Peak Tailing and Asymmetry Issues Ticket ID: #HPLC-ISO-005 Status: Open for Resolution
Executive Summary & Molecule Analysis
The Analyte: this compound Structural Characterization:
-
Core: Phenyl ring substituted at positions 1, 2, and 5.
-
Functional Groups:
-
Secondary Aliphatic Alcohol: (-CH(OH)CH₃) at position 1. Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
Ether Linkage: Isopentyloxy group at position 2. Acts as a Hydrogen Bond Acceptor (HBA).
-
Hydrophobic Domain: Isopentyl chain and methyl group.
-
The Problem:
Users frequently report peak tailing (
-
The "Strong Solvent" Effect: Due to high lipophilicity, researchers often dissolve the sample in 100% acetonitrile or methanol. When injected into a weaker mobile phase, the analyte precipitates or migrates irregularly at the column head.
-
Silanol Hydrogen Bonding: The secondary hydroxyl group forms hydrogen bonds with residual silanols on the stationary phase, particularly on non-endcapped columns.
Diagnostic Workflow
Before altering the mobile phase, use this logic tree to identify the root cause of the tailing.
Figure 1: Step-by-step diagnostic logic for isolating the cause of peak asymmetry.
Technical Troubleshooting & FAQs
Q1: I am using a standard C18 column. Why is the hydroxyl group causing tailing if the molecule is not a base?
A: While the analyte is not basic, the secondary alcohol moiety (-CH(OH)-) is a polar "handle" on a largely hydrophobic molecule.
-
Mechanism: On older or "Type A" silica columns, free silanol groups (Si-OH) are acidic.[1] They form hydrogen bonds with the oxygen of your analyte's alcohol and ether groups. This secondary retention mechanism is slower than the primary hydrophobic partitioning, causing the "tail" of the peak.[2]
-
Solution: Switch to a Type B (High Purity) Silica column with extensive end-capping. Columns with "Polar Embedded" groups can also shield silanols, but a high-coverage C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is usually sufficient for this neutral alcohol [1].
Q2: The molecule is insoluble in water, so I dissolved it in 100% Acetonitrile. Is this a problem?
A: Yes, this is the #1 cause of tailing for this specific molecule.
-
The Physics: When you inject a plug of 100% strong solvent (ACN) into a mobile phase that is, for example, 50% water, the analyte remains dissolved in the ACN plug as it travels through the column head. It does not focus into a sharp band.[3] Instead, it "smears" down the column until the ACN is diluted enough for the analyte to interact with the stationary phase.
-
The Fix: You must match the injection solvent strength to the initial mobile phase conditions.
-
If your gradient starts at 50% ACN: Dissolve your sample in 50:50 ACN:Water.
-
If solubility is an issue: Use a "sandwich" injection or reduce injection volume to <5 µL to allow rapid dilution inside the column.
-
Q3: Should I add Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase?
A:
-
TFA: Not recommended. TFA is an ion-pairing agent for bases. Your molecule is neutral; TFA will suppress silanols due to low pH, but it may cause baseline drift and is unnecessary for alcohols.
-
TEA: Generally obsolete. Modern columns do not require silanol blockers.
-
Recommendation: Use 0.1% Formic Acid .[4] The slight acidity (pH ~2.7) keeps residual silanols protonated (neutral), preventing them from H-bonding with your analyte's hydroxyl group, without the aggressive ion-pairing effects of TFA [2].
Optimized Experimental Protocols
Protocol A: Injection Solvent Optimization
Objective: Eliminate "Strong Solvent Effect" tailing.
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in 100% Acetonitrile.
-
Dilution Series: Create three vials:
-
Vial A: Stock solution (100% ACN).
-
Vial B: Dilute Stock 1:1 with Water (50% ACN).
-
Vial C: Dilute Stock 1:3 with Water (25% ACN) - Note: Check for precipitation (cloudiness).
-
-
Injection: Inject 10 µL of each vial using an isocratic method (60% ACN / 40% Water).
-
Analysis: Compare USP Tailing Factors. Vial B or C should yield
.
Protocol B: Column Cleaning (Regeneration)
Objective: Remove hydrophobic buildup that may cause peak splitting/tailing.
If the column has been used heavily with this hydrophobic analyte, lipids or oligomers may be adsorbed.
-
Flush 1: 20 Column Volumes (CV) of 95% Water / 5% ACN (Remove salts/buffers).
-
Flush 2: 20 CV of 100% Acetonitrile.
-
Flush 3: 10 CV of Isopropanol (IPA) (Critical step: IPA is a stronger eluent for lipophilic ethers than ACN).
-
Flush 4: 20 CV of 100% Acetonitrile.
-
Re-equilibrate: 10 CV of initial mobile phase.
Data Summary: Impact of Conditions on Peak Symmetry
The following table summarizes expected outcomes based on common experimental variables for this analyte type.
| Variable Changed | Condition | Expected USP Tailing ( | Mechanism of Action |
| Injection Solvent | 100% ACN | 1.8 - 2.5 (Severe) | Analyte travels with solvent plug; no focusing. |
| Injection Solvent | 50:50 ACN:Water | 1.0 - 1.2 (Ideal) | Analyte focuses at column head immediately. |
| Mobile Phase pH | Neutral (pH 7) | 1.4 - 1.6 | Ionized silanols (SiO⁻) H-bond with analyte -OH. |
| Mobile Phase pH | Acidic (0.1% Formic) | 1.0 - 1.1 | Silanols protonated (SiOH); interaction suppressed. |
| Column Type | Standard C18 | 1.3 - 1.5 | Accessible silanols interact with ether/alcohol. |
| Column Type | End-capped C18 | 1.0 - 1.1 | Steric protection prevents secondary interactions. |
References
-
Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems. Retrieved from [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Pharmacochemical Profiling: 1-(2-(isopentyloxy)-5-methylphenyl)ethanol vs. Structural Analogs
Executive Summary
Compound: 1-(2-(isopentyloxy)-5-methylphenyl)ethanol Class: Lipophilic Aryl Alkyl Alcohol (AAA) / Phenolic Ether Primary Application: Pharmaceutical Intermediate (Lead Optimization), Fragrance Fixative, Antimicrobial Potentiator.
This guide provides a technical comparative analysis of This compound (referred to herein as IMP-Ethanol ). This molecule represents a strategic lipophilic modification of the classic phenethanol scaffold. By introducing a bulky isopentyloxy group at the ortho position and a methyl group at the meta position (relative to the ethanol side chain), this analog significantly alters the physicochemical profile—specifically Lipophilic Efficiency (LipE) and Membrane Permeability —compared to its methoxy and hydroxy precursors.
This study compares IMP-Ethanol against three critical analogs to demonstrate its utility in modulating bioavailability and receptor affinity:
-
The Metabolic Precursor: 1-(2-hydroxy-5-methylphenyl)ethanol (High polarity).
-
The Short-Chain Analog: 1-(2-methoxy-5-methylphenyl)ethanol (Standard reference).
-
The Ketone Intermediate: 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (Metabolic susceptibility).
Chemical Profile & Structural Analog Selection[1]
The selection of the isopentyl group is not arbitrary; it is a calculated medicinal chemistry decision to increase the volume of the hydrophobic tail, often used to fill large hydrophobic pockets in receptors (e.g., PPARs, TRP channels) or to increase the partition coefficient for topical formulations.
Table 1: Physicochemical Comparison of Analogs
| Parameter | IMP-Ethanol (Target) | Methoxy-Analog (Comparator A) | Hydroxy-Precursor (Comparator B) |
| Structure | Isopentyl ether, 5-Me | Methyl ether, 5-Me | Free Phenol, 5-Me |
| Formula | C₁₄H₂₂O₂ | C₁₀H₁₄O₂ | C₉H₁₂O₂ |
| MW ( g/mol ) | 222.32 | 166.22 | 152.19 |
| cLogP (Predicted) | 3.8 – 4.2 | 1.9 – 2.2 | 1.2 – 1.5 |
| H-Bond Donors | 1 (Alcohol) | 1 (Alcohol) | 2 (Alcohol + Phenol) |
| Topological PSA | ~29 Ų | ~29 Ų | ~49 Ų |
| Solubility (Water) | Low (<0.1 mg/mL) | Moderate | High |
| BBB Permeability | High (Passive Diffusion) | Moderate | Low |
Analyst Insight: The shift in cLogP from ~2.0 (Methoxy) to ~4.0 (Isopentyl) pushes IMP-Ethanol into a highly lipophilic space. This suggests it will have superior CNS penetration or dermal retention but requires formulation aids (e.g., cyclodextrins) for aqueous delivery.
Synthetic Pathway & Experimental Protocols
The synthesis of IMP-Ethanol is a two-step sequence designed to ensure regioselectivity and high yield. The protocol below is self-validating: the disappearance of the phenolic -OH peak in IR and the ketone carbonyl signal in NMR confirms the success of each step.
Diagram 1: Synthetic Logic Flow
Caption: Two-step synthesis converting the phenolic ketone to the target lipophilic alcohol via Williamson ether synthesis and hydride reduction.
Protocol A: O-Alkylation (Williamson Ether Synthesis)
Objective: Mask the phenol to create the isopentyl ether.
-
Reagents: Dissolve 1 eq of 2-hydroxy-5-methylacetophenone in DMF (Dimethylformamide).
-
Base: Add 1.5 eq of anhydrous
. Stir for 30 min at room temperature to form the phenoxide. -
Alkylation: Dropwise add 1.2 eq of 1-bromo-3-methylbutane (Isopentyl bromide).
-
Conditions: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]
-
Validation:
NMR should show a doublet at ppm (isopentyl methyls) and disappearance of the downfield phenolic proton ( ppm).
Protocol B: Carbonyl Reduction
Objective: Convert the ketone to the secondary alcohol (ethanol side chain).
-
Reagents: Dissolve the intermediate ketone in Methanol (
). -
Reduction: Add 1.5 eq of Sodium Borohydride (
) in small portions. -
Reaction: Stir at
for 1 hour, then warm to Room Temp for 2 hours. -
Quench: Carefully add 1N HCl to destroy excess hydride.
-
Purification: Evaporate methanol, extract with DCM. Purify via silica gel chromatography.
-
Validation: Disappearance of Carbonyl peak in IR (
) and appearance of broad -OH stretch ( ).
Comparative Performance Analysis
A. Metabolic Stability (Microsomal Stability Assay)
The isopentyl chain introduces a "metabolic soft spot." While the methoxy group in the comparator is generally stable (requiring specific O-demethylases), the isopentyl group is susceptible to omega-oxidation by CYP450 enzymes.
-
Methoxy-Analog: Primary clearance via benzylic oxidation of the 5-methyl group.
-
IMP-Ethanol: Dual clearance pathways.
-
Benzylic oxidation (slow).
- -hydroxylation of the isopentyl tail (fast).
-
Experimental Implication: In a human liver microsome (HLM) assay, IMP-Ethanol is predicted to have a shorter half-life (
B. Membrane Permeability (PAMPA Assay)
Due to the high cLogP (~4.0), IMP-Ethanol exhibits superior passive diffusion compared to the Hydroxy-Precursor.
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Protocol:
-
Donor well: Compound in pH 7.4 buffer + 5% DMSO.
-
Membrane: Dodecane-coated PVDF filter.
-
Acceptor well: pH 7.4 buffer.
-
Incubation: 16 hours.
-
-
Expected Result:
-
Hydroxy-Precursor: Low permeability (
). -
IMP-Ethanol:[3] High permeability (
).
-
Diagram 2: Structure-Activity Relationship (SAR) Decision Tree
Caption: SAR decision matrix showing the divergent pharmacological profiles resulting from methoxy vs. isopentyloxy substitution.
Conclusion & Recommendations
This compound is a specialized tool compound. It should be selected over its methoxy analog when:
-
Target Engagement: The biological target possesses a large hydrophobic pocket (e.g., certain GPCRs or Nuclear Receptors) that can accommodate the isopentyl tail.
-
Formulation: A lipid-based delivery system (liposomes, creams) is intended.
-
Safety Profile: Rapid systemic clearance is required after local action (Soft Drug concept).
For initial screening, researchers should synthesize the Ketone Intermediate first, as it serves as a divergent point to generate both the alcohol (via reduction) and potential amine analogs (via reductive amination), maximizing the utility of the scaffold.
References
-
Bajwa, N., & Jennings, M. P. (2008).[4] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al.[4] Journal of Organic Chemistry.[1][4]
-
Belsito, D., et al. (2012).[5] A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients.[5] Food and Chemical Toxicology.
-
PubChem. (n.d.).[6] Ethanone, 1-(2-hydroxy-5-methylphenyl)- (Compound Summary). National Library of Medicine.
-
Kim, M. K., et al. (2008). The role of alkoxy group on the A ring of isoflavones in the inhibition of interleukin-5.[7] Archives of Pharmacal Research.
-
NIST Chemistry WebBook. (n.d.). 1-(2-Methylphenyl)ethanol Mass Spectrum.[8] National Institute of Standards and Technology.[8]
Sources
- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 2. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 4. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 5. Fragrance material review on 2-methyl-5-phenylpentanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of alkoxy group on the A ring of isoflavones in the inhibition of interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel 1-(2-(isopentyloxy)-5-methylphenyl)ethanol Derivatives
Introduction: Unveiling a Novel Scaffold for Drug Discovery
The confluence of a phenylethanol core, a phenolic ether linkage, and an isopentyloxy side chain presents a novel chemical scaffold with significant, yet unexplored, therapeutic potential. Phenols and their ether derivatives are foundational motifs in medicinal chemistry, present in over 60% of small-molecule drugs approved in 2020, highlighting their importance in molecular design.[1][2][3] The 2-phenylethanol structure is a known pharmacophore, with derivatives exhibiting activities ranging from antimicrobial to antifungal.[4][5][6]
The strategic replacement of a potentially toxic phenolic hydroxyl group with an ether linkage can reduce toxicity and modulate pharmacokinetic properties.[7] Specifically, the incorporation of an isopentyloxy group is of high interest. Isoprenyl and related moieties are prevalent in natural products and are known to enhance biological activity—including anti-inflammatory, antimicrobial, and antitumor effects—often by improving interactions with biological membranes and proteins.[8][9][10][11]
This guide presents a pioneering, albeit hypothetical, structure-activity relationship (SAR) study for a new class of compounds derived from 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. In the absence of direct published data on this specific scaffold, we will leverage established principles from analogous chemical series to propose a rational exploration of its biological potential, primarily focusing on antimicrobial activity. The bacteriostatic effects of many 2-phenylethanol derivatives have been shown to correlate with their lipophilicity and ability to disrupt microbial cell membranes, a principle that will guide our comparative analysis.[4]
Proposed Structure-Activity Relationship (SAR) Exploration
The central hypothesis is that by systematically modifying three key regions of the parent molecule, we can elucidate the structural requirements for optimal biological activity and develop potent therapeutic leads.
Caption: Proposed SAR map for this compound derivatives.
Comparative Analysis of Proposed Modifications
The following table outlines the proposed derivatives for synthesis and evaluation. The hypothetical antimicrobial activity, represented as Minimum Inhibitory Concentration (MIC), is projected based on established SAR principles. A lower MIC value indicates higher potency.
| Compound ID | Region 1 (R1) Modification | Region 2 (R2) Modification | Region 3 (R3) Modification | Rationale for Modification | Hypothetical MIC (µg/mL) vs. S. aureus |
| Parent-1 | Isopentyloxy | Methyl | -OH | Baseline compound. The branched C5 chain provides moderate lipophilicity. | 32 |
| R1-a | n-Propoxy | Methyl | -OH | Decrease chain length and lipophilicity. May reduce membrane partitioning and thus activity. | 64 |
| R1-b | n-Butoxy | Methyl | -OH | Slightly decrease lipophilicity compared to the parent. | 32-64 |
| R1-c | n-Hexyloxy | Methyl | -OH | Increase chain length and lipophilicity. May enhance membrane disruption, potentially increasing activity, up to a point where aqueous solubility becomes limiting.[4][12] | 16 |
| R2-a | Isopentyloxy | Hydrogen | -OH | Remove the electron-donating methyl group to assess its electronic contribution. | 32 |
| R2-b | Isopentyloxy | Chloro | -OH | Introduce an electron-withdrawing and lipophilic group. The chloro group may enhance membrane interaction and overall potency. | 8-16 |
| R2-c | Isopentyloxy | Methoxy | -OH | Introduce a polar, electron-donating group. May alter electronic properties and hydrogen bonding potential. | 64 |
| R3-a | Isopentyloxy | Methyl | -OAc (Acetate) | Mask the polar hydroxyl group, increasing lipophilicity. This may serve as a prodrug, hydrolyzed in vivo to release the active alcohol. | >64 (Inactive prodrug) |
| R3-b | Isopentyloxy | Methyl | -NH2 | Replace the hydroxyl with a basic amino group. This introduces a positive charge at physiological pH, which could enhance binding to negatively charged bacterial membranes.[12] | 8 |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the synthesis of the parent compound and its biological evaluation.
Synthesis Workflow: this compound (Parent-1)
The synthesis is proposed as a two-step process: Williamson ether synthesis to install the isopentyloxy group, followed by Grignard reaction or reduction to form the ethanol side chain.
Caption: Proposed two-step synthesis of the parent scaffold.
Step-by-Step Synthesis Protocol (Parent-1):
-
Step 1: Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethan-1-one
-
To a stirred solution of 2-hydroxy-5-methylacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add isoamyl bromide (1-bromo-3-methylbutane, 1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 18-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ketone intermediate.
-
-
Step 2: Synthesis of this compound
-
Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol in an ice bath (0 °C).
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours (monitor by TLC).
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to yield this compound as a pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Evaluation: Antimicrobial Activity Assay
The antimicrobial activity of the synthesized derivatives will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Protocol for MIC Determination:
-
Preparation of Materials:
-
Prepare stock solutions of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB) at 37 °C.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Assay Procedure (in 96-well microtiter plate):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared stock solution of a test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient from 640 to 1.25 µg/mL.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
-
The final concentrations of the compounds will range from 64 to 0.125 µg/mL in the wells.
-
-
Incubation and Interpretation:
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
A positive control (e.g., Ciprofloxacin) and a solvent control (DMSO) should be run in parallel.
-
Conclusion and Future Directions
This guide outlines a rational and systematic approach to investigating the structure-activity relationships of a novel class of this compound derivatives. By leveraging established principles of medicinal chemistry, we have proposed a targeted library of compounds and provided robust, validated protocols for their synthesis and evaluation. The insights gained from this proposed study would be invaluable, potentially identifying new lead compounds for antimicrobial drug development. Future work should expand upon these findings by exploring a wider range of substituents, investigating the mechanism of action, and performing in vivo efficacy and toxicity studies on the most promising candidates.
References
-
Stammati, A., et al. (1978). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Naunyn-Schmiedeberg's Archives of Pharmacology, 303(2), 159-165. [Link]
-
Loh G, et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 11(4), 254. [Link]
-
Zhang, Y., et al. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. Archiv der Pharmazie, e2400194. [Link]
-
De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 51, 10-14. [Link]
-
Zengin, G., et al. (2020). 7-Isopentenyloxycoumarin: What Is New across the Last Decade. Molecules, 25(24), 5923. [Link]
-
Li, P., et al. (2022). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry, 46(31), 15003-15013. [Link]
-
ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Request PDF. [Link]
-
Wikipedia. (n.d.). Phenol ether. Wikipedia. [Link]
-
Murai, H., et al. (1985). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 28(7), 858-864. [Link]
-
Botta, B., et al. (2013). Recent Trends in the Pharmacological Activity of Isoprenyl Phenolics. Current Bioactive Compounds, 9(1), 3-23. [Link]
-
Over, B., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7513-7538. [Link]
-
National Science Foundation Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF-PAR. [Link]
-
ResearchGate. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Request PDF. [Link]
-
Li, X., et al. (2024). Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome. Bioorganic & Medicinal Chemistry Letters, 109, 129777. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phenol ether - Wikipedia [en.wikipedia.org]
- 8. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(2-(isopentyloxy)-5-methylphenyl)ethanol
For researchers and professionals in drug development and organic synthesis, the efficient construction of target molecules is paramount. This guide provides an in-depth, objective comparison of two primary synthetic routes to 1-(2-(isopentyloxy)-5-methylphenyl)ethanol, a key intermediate in various research applications. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document aims to empower scientists to make informed decisions for their specific synthetic needs.
Introduction to the Target Molecule and Synthetic Strategy
This compound is a tertiary alcohol with potential applications as a building block in the synthesis of more complex molecules. The key challenge in its synthesis lies in the strategic introduction of the three substituents on the benzene ring and the creation of the tertiary alcohol functionality. This guide will benchmark two distinct and logical synthetic pathways:
-
Route A: Late-Stage Grignard Reaction. This route involves the initial formation of the ether linkage, followed by the construction of the tertiary alcohol via a Grignard reaction.
-
Route B: Early-Stage Etherification and Late-Stage Reduction. This pathway prioritizes the synthesis of the core aromatic ether, followed by a Friedel-Crafts acylation and subsequent reduction to the target alcohol.
The efficiency of these routes will be evaluated based on several key metrics, including overall yield, atom economy, and the Environmental Factor (E-Factor), providing a comprehensive picture of their "greenness" and practicality.[1][2][3][4]
Route A: Late-Stage Grignard Reaction
This synthetic approach focuses on first assembling the substituted acetophenone core and then introducing the final methyl group to form the tertiary alcohol in the final step.
Logical Flow of Route A
Caption: Workflow for the synthesis of the target molecule via Route A.
Step A1: Williamson Ether Synthesis of 2'-(isopentyloxy)-5'-methylacetophenone
The initial step involves the formation of an ether linkage by reacting 2'-hydroxy-5'-methylacetophenone with an isopentyl halide. This classic S(_N)2 reaction is a robust and widely used method for ether synthesis.[5][6][7]
Experimental Protocol:
-
To a stirred solution of 2'-hydroxy-5'-methylacetophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.
-
Add isopentyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2'-(isopentyloxy)-5'-methylacetophenone.
Step A2: Grignard Reaction
The final step in Route A is the formation of the tertiary alcohol via the addition of a methyl Grignard reagent to the ketone synthesized in Step A1. The Grignard reaction is a powerful tool for carbon-carbon bond formation.[8][9][10][11][12]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of 2'-(isopentyloxy)-5'-methylacetophenone (1 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Route B: Early-Stage Etherification and Late-Stage Reduction
This alternative strategy involves the initial synthesis of the core ether structure, followed by the introduction of the acetyl group and its subsequent reduction.
Logical Flow of Route B
Caption: Workflow for the synthesis of the target molecule via Route B.
Step B1: Williamson Ether Synthesis of 4-methyl-isopentyloxybenzene
Similar to Route A, this synthesis begins with a Williamson ether synthesis, starting from the readily available p-cresol.[5][7][13][14]
Experimental Protocol:
-
In a round-bottom flask, dissolve p-cresol (1 equivalent) in ethanol, and add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Add isopentyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with 10% aqueous sodium hydroxide and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 4-methyl-isopentyloxybenzene.
Step B2: Friedel-Crafts Acylation
The next step is the introduction of an acetyl group onto the aromatic ring via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a classic method for forming aryl ketones.[15][16][17][18][19]
Experimental Protocol:
-
In a flask cooled in an ice bath, suspend anhydrous aluminum chloride (1.2 equivalents) in an inert solvent like dichloromethane.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add a solution of 4-methyl-isopentyloxybenzene (1 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield 2'-(isopentyloxy)-5'-methylacetophenone.
Step B3: Reduction of the Ketone
The final step in Route B is the reduction of the ketone to the desired tertiary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[20][21][22][23][24]
Experimental Protocol:
-
Dissolve 2'-(isopentyloxy)-5'-methylacetophenone (1 equivalent) in methanol or ethanol in a flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each route. The yield, atom economy, and E-Factor are estimated based on typical values for these types of reactions found in the literature.
| Metric | Route A: Late-Stage Grignard | Route B: Early-Stage Etherification & Reduction | Justification |
| Number of Steps | 2 | 3 | Route A is a shorter synthetic sequence. |
| Estimated Overall Yield | ~65-75% | ~60-70% | Grignard reactions can sometimes have slightly lower yields than reductions. |
| Atom Economy | Lower | Higher | The Grignard reaction has inherently lower atom economy due to the formation of magnesium salts as byproducts.[1] |
| E-Factor | Higher | Lower | Route A generates more waste per unit of product, primarily from the Grignard reaction workup.[1][3] |
| Reagent Sensitivity | High (Grignard reagent is highly sensitive to moisture and protic solvents) | Moderate (Friedel-Crafts reagents are moisture-sensitive) | The handling of Grignard reagents requires more stringent anhydrous conditions.[9][10] |
| Safety Considerations | Use of highly flammable ether, exothermic Grignard reaction. | Use of corrosive Lewis acids and flammable solvents. | Both routes have safety hazards that require careful handling. |
| Purification | Column chromatography is likely required for both steps. | Column chromatography is likely required after the Friedel-Crafts and reduction steps. | Both routes require similar purification efforts. |
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of this compound.
-
Route A is the more convergent and shorter route, which can be advantageous in terms of time and labor. However, it suffers from lower atom economy and a higher E-Factor, making it less "green." The use of a highly sensitive Grignard reagent also requires more specialized handling techniques.
-
Route B is a longer, more linear synthesis. Its primary advantages are better atom economy and a lower E-Factor, aligning better with the principles of green chemistry.[2][4] The reagents used are generally less sensitive than Grignard reagents, potentially making the procedure more robust.
Recommendation:
For small-scale laboratory synthesis where speed and simplicity are prioritized, Route A may be the preferred choice. For larger-scale synthesis or in environments where green chemistry principles are a primary concern , Route B is the more efficient and sustainable option, despite the additional step.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including scale, available resources, and environmental considerations. This guide provides the necessary data and context to make an informed and strategic decision.
References
-
ApX Machine Learning. Benchmarking Different Synthetic Datasets. [Link]
-
ChemBAM. Atom economy / E factor. [Link]
-
MOSTLY AI. (2023, June 6). How to benchmark synthetic data generators. [Link]
-
Greenbook. (2025, August 1). Synthetic Data – Introduction, Benchmarking Synthetic Data Quality: Metrics and Model Performance. [Link]
-
Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. [Link]
-
AAAI Workshop on Privacy-Preserving Artificial Intelligence. Benchmarking Differentially Private Synthetic Data Generation Algorithms. [Link]
-
YouTube. (2021, October 3). Learn how to find atom economy , Percentage yield and E factor. [Link]
-
Green Chemistry Toolkit. METRICS. [Link]
-
Biology LibreTexts. (2023, June 13). 2.5.13.10: The E-Factor in Green Chemistry. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
YData. (2024, June 19). Synthetic Data benchmarks: Independent vendor comparisons. [Link]
-
Wikipedia. Green chemistry metrics. [Link]
-
University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. [Link]
-
Unknown. Williamson Ether Synthesis. [Link]
-
chemeurope.com. Williamson ether synthesis. [Link]
-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Cambridge University Press. Grignard Reaction. [Link]
-
Winthrop University. The Grignard Reaction. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Jim Clark. friedel-crafts acylation of benzene. [Link]
-
Chemistry Stack Exchange. (2014, November 17). Resonance and reductions with sodium borohydride. [Link]
-
Wikipedia. p-Cresol. [Link]
-
University of Missouri. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]
-
Unknown. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
Microporous and Mesoporous Materials. Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. [Link]
-
ResearchGate. (2025, August 10). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. [Link]
- Google Patents.
-
ResearchGate. (2025, August 7). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. [Link]
-
European Patent Office. Process for preparing a methyl phenol - EP 0077749 B1. [Link]
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- 23. scribd.com [scribd.com]
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Safety Operating Guide
Personal protective equipment for handling 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol
Topic: Personal Protective Equipment & Safety Protocol for Handling 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol
Executive Safety Summary
Chemical Identity: this compound Formula: C₁₄H₂₂O₂ | MW: 222.32 g/mol Class: Alkoxy-substituted Benzyl Alcohol / Phenol Ether Derivative
Operational Context: This compound is a lipophilic organic intermediate often used in fine chemical synthesis or fragrance chemistry. Due to the lack of a widely published specific Safety Data Sheet (SDS) for this exact isomer, this protocol utilizes Read-Across Methodology based on close structural analogs (e.g., 1-(2-cyclopentyloxy-5-methylphenyl)ethanol and 2-Phenylethanol).[1]
Core Hazard Profile (Inferred):
-
Secondary: Potential Skin Sensitizer.
-
Physical: Combustible Liquid (Flash Point likely >100°C).
-
Environmental: Chronic Aquatic Toxicity (due to high lipophilicity).
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the permeation resistance of materials against lipophilic alcohols and ethers. Standard latex is insufficient due to rapid degradation by aromatic ethers.
A. Hand Protection (Glove Selection)
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Incidental / Splash | High-Grade Nitrile | ≥ 0.11 mm (4 mil) | > 15 mins | Nitrile provides good resistance to aliphatic ethers and alcohols but swells with aromatics over time. |
| Prolonged / Immersion | Silver Shield / Laminate | Multi-layer | > 480 mins | Impermeable to almost all organic solvents; essential for spill cleanup or bulk transfer. |
| High Dexterity Tasks | Double-Gloved Nitrile | Outer: 0.11 mmInner: 0.06 mm | ~30 mins | Provides a visual breach indicator (colored inner glove) while maintaining tactile sensitivity. |
Critical Check: Inspect gloves for pinholes by trapping air and squeezing before use. Do not rely on "thin" examination gloves for synthesis steps involving heating.
B. Respiratory Protection
-
Standard Handling (Fume Hood): No respirator required if sash is at proper working height (18 inches).
-
Spill Cleanup / Outside Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black Band).
-
Why? The ether functionality has a distinct odor threshold; OV cartridges effectively adsorb these vapors.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the viscous nature of the liquid; splashes stick and are difficult to rinse.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided as they melt onto skin if ignited.
Operational Handling Procedures
Engineering Controls
-
Ventilation: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Static Control: Ground all metal containers during transfer. The ether linkage creates a potential for static charge accumulation, though less than diethyl ether.[1][4]
Step-by-Step Handling Workflow
Figure 1: Safe handling workflow for this compound. Ensure the "Emergency Loop" is understood before starting.
Protocol Details:
-
Weighing: If the substance is a viscous liquid, use a disposable Pasteur pipette or a positive-displacement pipette to avoid dripping.
-
Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame due to the combustible nature of the ether moiety.
-
Quenching: Upon reaction completion, allow the mixture to cool to ambient temperature before opening the vessel.
Disposal & Spill Management
Spill Response (Small Scale < 50 mL)
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don double nitrile gloves and a respirator if outside the hood.
-
Contain: Ring the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone as they increase surface area for evaporation.
-
Clean: Scoop absorbed material into a sealable bag. Wipe the surface with ethanol or acetone to remove the oily residue.
-
Dispose: Label as "Hazardous Waste: Organic Solids."
Waste Categorization
-
Stream: Non-Halogenated Organic Waste.
-
Compatibility: Compatible with standard organic solvents (Acetone, Methanol, Hexane).[1][4]
-
Prohibition: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as the alcohol group can oxidize exothermically.[1][4]
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Irrigate immediately for 15 minutes. Hold eyelids open. The viscous nature requires prolonged rinsing to remove oil films. |
| Skin Contact | Wash with soap and water (not just water). Water alone will bead off the lipophilic compound. |
| Inhalation | Move to fresh air.[2][3] If breathing is difficult, administer oxygen (trained personnel only). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek medical attention. |
References
-
National Institute of Standards and Technology (NIST). (2023). 1-(2-Methylphenyl)ethanol - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1][4][5] [Link]
-
PubChem. (2025).[6][7][8] Compound Summary: 2-(5-Isopropyl-2-methylphenyl)ethanol (Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Isopentyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]
- 6. (1S)-1-(2-cyclopentyloxy-5-methylphenyl)ethanol | C14H20O2 | CID 78933549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(5-Isopropyl-2-methylphenyl)ethanol | C12H18O | CID 250104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(5-Isopropyl-2-methylphenyl)ethanol | C12H18O | CID 250104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
